Product packaging for 2-Iodobenzene-1,3-diol(Cat. No.:CAS No. 41046-67-7)

2-Iodobenzene-1,3-diol

Cat. No.: B1297929
CAS No.: 41046-67-7
M. Wt: 236.01 g/mol
InChI Key: BNJXHRMYHDWZKL-UHFFFAOYSA-N
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Description

2-Iodobenzene-1,3-diol is a useful research compound. Its molecular formula is C6H5IO2 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IO2 B1297929 2-Iodobenzene-1,3-diol CAS No. 41046-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJXHRMYHDWZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346981
Record name 2-iodobenzene-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41046-67-7
Record name 2-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346981
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Record name 2-Iodoresorcinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodobenzene-1,3-diol: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a substituted aromatic organic compound that serves as a crucial intermediate in advanced chemical synthesis. Its unique structure, featuring a benzene ring functionalized with two hydroxyl groups and an iodine atom, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and significant applications, particularly in the synthesis of chiral reagents for asymmetric synthesis, a cornerstone of modern drug development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers and descriptors.

Identifier TypeValue
IUPAC Name This compound
CAS Number 41046-67-7
Molecular Formula C₆H₅IO₂
SMILES C1=CC(=C(C(=C1)O)I)O
InChI InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Synonyms 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene, 2-iodo-1,3-benzenediol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValue
Molecular Weight 236.01 g/mol [1]
Appearance White to light yellow to light red powder/crystal
Melting Point 115-119 °C[2]
Boiling Point 197.2 °C at 760 mmHg (Predicted)[2]
Density 2.177 g/cm³ (Predicted)[2]
pKa 8.00 ± 0.10 (Predicted)
Solubility Soluble in Dichloromethane, Ethyl Acetate

Spectral Data

Spectroscopic data is critical for the confirmation of the structure and purity of this compound.

Spectroscopy TypeData
¹H NMR (DMSO-d₆)δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)[3]
Mass Spectrometry (EI-MS) m/z 236 (M⁺)[3]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the regioselective iodination of resorcinol. Below is a detailed experimental protocol adapted from established methods.[3][4][5]

Synthesis of this compound

Materials:

  • Resorcinol

  • Iodine

  • Sodium Bicarbonate

  • Ethyl Acetate

  • 10% aqueous Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Chloroform

  • Distilled Water

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 eq) and iodine (1.1 eq) in distilled water.

  • Cool the flask in an ice-water bath to 0 °C.

  • With vigorous stirring, slowly add sodium bicarbonate (1.1 eq) in portions over 5 minutes. Vigorous gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the mixture to warm to room temperature over 20 minutes, then continue stirring for an additional 10 minutes, at which point it should form a brown slurry.

  • Extract the product from the reaction mixture with ethyl acetate (3x volumes).

  • Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

Purification:

  • Triturate the solid residue in cold chloroform (-10 °C) for 10-30 minutes.

  • Filter the solid and wash with cold chloroform (-10 °C) to obtain this compound as a cream-colored solid.

  • The filtrate can be concentrated and the trituration process repeated to recover additional product.

Experimental and Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve Resorcinol & Iodine in Water at 0°C B 2. Add Sodium Bicarbonate A->B C 3. Warm to Room Temperature B->C D 4. Aqueous Workup: Ethyl Acetate Extraction C->D E 5. Wash with Na₂S₂O₃ & Brine D->E F 6. Dry & Concentrate E->F G 7. Triturate with Cold Chloroform F->G Crude Product H 8. Filter & Wash with Cold Chloroform G->H I 9. Dry Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development and Asymmetric Synthesis

While direct biological activity of this compound is not extensively documented, its primary utility lies in its role as a precursor to advanced synthetic reagents.[6][7] This is of paramount importance to drug development professionals.

  • Precursor to Chiral Hypervalent Iodine(V) Reagents: this compound is a key starting material for the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents.[6][7] These reagents are highly valuable in modern asymmetric synthesis for their ability to facilitate stereoselective transformations, which is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs).[6][8]

  • Intermediate in Cross-Coupling Reactions: The iodine atom in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are fundamental for constructing the carbon skeletons of complex organic molecules, including APIs, agrochemicals, and advanced materials.[6]

Logical Relationship in Synthetic Chemistry

The diagram below outlines the logical progression from this compound to its application in the synthesis of complex, high-value molecules.

G Synthetic Utility of this compound cluster_applications Primary Applications cluster_outcomes Synthetic Outcomes A This compound B Precursor for Chiral Hypervalent Iodine(V) Reagents A->B C Substrate for Palladium-Catalyzed Cross-Coupling Reactions A->C D Asymmetric Synthesis B->D E Complex Molecule Synthesis C->E F Active Pharmaceutical Ingredients (APIs), Agrochemicals, Advanced Materials D->F E->F

Caption: Role of this compound in advanced organic synthesis.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to chiral hypervalent iodine(V) reagents and its utility in cross-coupling reactions make it an important building block for the synthesis of complex and stereochemically defined molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthetic utility of this compound is essential for leveraging its potential in creating novel and advanced chemical entities.

References

Synthesis of 2-Iodoresorcinol from Resorcinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoresorcinol from resorcinol, a key reaction in the preparation of various pharmaceutical intermediates and complex molecules.[1] This document details the established experimental protocol, presents quantitative data in a structured format, and visualizes the workflow for clarity.

Introduction

The selective iodination of resorcinol is a crucial transformation in organic synthesis. Resorcinol, or 1,3-dihydroxybenzene, is an activated aromatic system, making it susceptible to electrophilic aromatic substitution.[2][3][4] The introduction of an iodine atom at the 2-position yields 2-iodoresorcinol, a versatile building block. The reaction conditions, however, must be carefully controlled to favor the formation of the desired 2-iodo isomer over other potential products such as 4-iodoresorcinol and di- or tri-iodinated species.[2][5][6] The procedure outlined below is a reliable method for the preparation of 2-iodoresorcinol.[5][7]

Reaction Mechanism

The synthesis of 2-iodoresorcinol from resorcinol proceeds via an electrophilic aromatic substitution reaction.[2][3] The hydroxyl groups of resorcinol are activating and direct the incoming electrophile to the ortho and para positions. The carbon at the 2-position is particularly electron-rich due to the combined activating effect of both hydroxyl groups.[2] In this reaction, molecular iodine (I₂) acts as the electrophile.[2][3] The presence of a mild base, such as sodium bicarbonate, is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction, which can prevent side reactions and product isomerization.[3]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of 2-iodoresorcinol.[5][7]

Materials:

  • Resorcinol

  • Iodine

  • Sodium bicarbonate

  • Distilled water

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chloroform

Equipment:

  • 250 mL one-necked, round-bottomed flask

  • Large, elliptical stir bar

  • Ice-water bath

  • Spatula

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: A 250-mL, one-necked, round-bottomed flask is equipped with a large, elliptical stir bar and left open to the atmosphere. The flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).[5][7] The flask is then placed in an ice-water bath.[5][7]

  • Addition of Base: With vigorous stirring, sodium bicarbonate (6.16 g, 73.3 mmol) is slowly added in portions via a spatula over 5 minutes at 0 °C.[5][7] Vigorous evolution of carbon dioxide gas will be observed during this addition.[5][7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates, eluting with a 3:2 hexanes/ethyl acetate mixture.[5] The Rf value for 2-iodoresorcinol is approximately 0.48.[5]

  • Work-up: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The products are extracted with ethyl acetate (3 x 50 mL).[5][7] The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.[5][7] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5][7]

  • Purification: The resulting solid residue is triturated with chloroform (20 mL) for 10 minutes at -10 °C (ice/ethanol bath).[5][7] The solid is collected by filtration and washed with cold (-10 °C) chloroform (20 mL) to yield 2-iodoresorcinol as a cream-colored solid.[5][7] A second crop can be obtained by concentrating the filtrate and repeating the trituration process.[5][7]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 2-iodoresorcinol.

ParameterValueReference
Reactants
Resorcinol7.27 g (66.0 mmol)[5][7]
Iodine17.92 g (70.6 mmol)[5][7]
Sodium Bicarbonate6.16 g (73.3 mmol)[5][7]
Reaction Conditions
SolventDistilled Water (46 mL)[5][7]
Temperature0 °C[5][7]
Product Yield
First Crop9.12 g (58%)[5][7]
Second Crop1.18 g (8%)[5][7]
Combined Yieldup to 75%[5][7]
TLC Data (3:2 hexanes/ethyl acetate)
2-Iodoresorcinol Rf0.48[5]
Resorcinol Rf0.28[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-iodoresorcinol.

experimental_workflow start Start reactants Combine Resorcinol, Iodine, and Water in Flask start->reactants Reaction Setup cool Cool to 0°C (Ice Bath) reactants->cool add_base Add NaHCO3 (portion-wise) cool->add_base react Stir at 0°C add_base->react Reaction workup Work-up react->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Na2S2O3 and Brine extraction->wash dry Dry (Na2SO4) and Concentrate wash->dry purification Purification dry->purification triturate Triturate with cold Chloroform purification->triturate filter Filter and Wash triturate->filter product 2-Iodoresorcinol (Cream-colored solid) filter->product end End product->end

Caption: Workflow for the synthesis of 2-iodoresorcinol.

Safety Considerations

  • Iodine is toxic and corrosive and should be handled in a well-ventilated fume hood.[5]

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • The addition of sodium bicarbonate results in the evolution of CO₂ gas, which can cause frothing. The addition should be performed slowly and with vigorous stirring to control the gas evolution.[5]

Conclusion

This guide provides a detailed and reproducible method for the synthesis of 2-iodoresorcinol from resorcinol. By carefully following the outlined experimental protocol and safety precautions, researchers can reliably produce this valuable synthetic intermediate. The provided quantitative data and workflow visualization serve to enhance the understanding and execution of this chemical transformation. The formation of side products is a key consideration, and the described purification method is effective in isolating the desired 2-iodoresorcinol.

References

2-Iodobenzene-1,3-diol CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2-Iodobenzene-1,3-diol, including its Chemical Abstracts Service (CAS) number, safety data, and physical properties. The information is intended for use by professionals in research and development.

Chemical Identification and Properties

This compound, also known as 2-iodoresorcinol, is an organic intermediate.[1] Its key identification and physical properties are summarized below.

IdentifierValueReference
CAS Number 41046-67-7[2][3][4]
Molecular Formula C₆H₅IO₂[2][3]
Molecular Weight 236.01 g/mol [2][3]
Synonyms 2-iodoresorcinol, 1,3-benzenediol, 2-iodo-, 1,3-dihydroxy-2-iodobenzene[2][5]
Physical PropertyValueReference
Melting Point 115-119 °C[2][5]
Boiling Point 197.2 °C at 760 mmHg[2]
Density 2.177 g/cm³[2]
Appearance White to pink solid[1][5]
Solubility Soluble in Dichloromethane, Ethyl Acetate[5]
Storage Temperature 2-8°C, protect from light, stored under nitrogen[5]

Safety and Hazard Information

This compound is classified as a hazardous substance.[3] Adherence to safety protocols is essential when handling this chemical.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oralIrritantWarningH302: Harmful if swallowed
Acute toxicity, dermalIrritantWarningH312: Harmful in contact with skin
Skin corrosion/irritationIrritantWarningH315: Causes skin irritation
Serious eye damage/eye irritationIrritantWarningH319: Causes serious eye irritation
Acute toxicity, inhalationIrritantWarningH332: Harmful if inhaled

Source: PubChem.[3]

Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) should be observed:[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Experimental Protocols

Synthesis of this compound

Method 1: [1]

  • Dissolve resorcinol (33.0 g, 300 mmol) and iodine (81.5 g, 321 mmol) in water (225 mL).

  • Add sodium bicarbonate (27.9 g, 333 mmol) to the solution.

  • Cool the solution to 0°C and stir.

  • Allow the solution to gradually warm to room temperature over 1 hour.

  • Extract the product with ethyl ether.

  • Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Grind the solid in chloroform (100 mL) cooled to -10°C.

  • After 30 minutes, filter the precipitate and wash with cold chloroform to obtain this compound.

Method 2: [1]

  • To a solution of resorcinol (1.1 g, 0.01 mol) in hydrochloric acid (25 mL, 0.01 mol), add a solution of KIO₃ (0.33 eq) and KI (0.67 eq) in water (50 mL) while stirring.

  • Continue stirring for an additional 2 hours.

  • Extract the mixture with ethyl acetate.

  • Dry and concentrate the organic layer to obtain an oily residue.

  • Crystallize the residue in a chloroform/petroleum ether mixture and let it stand overnight at 4℃ for complete crystallization.

Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Ventilation Work in a Well-Ventilated Area Avoid_Contact Avoid Contact with Skin and Eyes Ventilation->Avoid_Contact Avoid_Inhalation Avoid Inhaling Dust No_Ingestion Do Not Ingest Store_Securely Store Locked Up (P405) No_Ingestion->Store_Securely Store_Conditions Store at 2-8°C Protect from Light Eye_Contact IF IN EYES: Rinse with Water (P305+P351+P338) Store_Conditions->Eye_Contact Spill_Cleanup Contain and Clean Up Spill Using Appropriate Materials

Caption: Workflow for the safe handling of this compound.

References

Solubility of 2-Iodobenzene-1,3-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in chemical research and drug development, influencing reaction kinetics, purification strategies, and formulation efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, its solubility is governed by its crystal lattice energy and the solvation energy of its molecules in the chosen solvent.

Qualitative Solubility of this compound

Solvent NameSolvent TypeReported Solubility of this compoundReported Solubility of Benzene-1,3-diol (Resorcinol)
DichloromethaneHalogenatedSoluble[1]Insoluble[2]
Ethyl AcetateEsterSoluble[1]Data not available
MethanolAlcoholSolubleReadily soluble[2]
Diethyl EtherEtherData not availableReadily soluble[2]
WaterAqueousData not available110 g/100 mL at 20 °C[2]
ChloroformHalogenatedData not availableInsoluble[2]
Carbon DisulfideNon-polarData not availableInsoluble[2]

Note: The qualitative term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3] This protocol outlines the general steps for its implementation.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

3. Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow A 1. Add Excess This compound B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Constant T Agitation) B->C D 4. Settle and Separate Phases C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC/GC F->G H 8. Calculate Solubility G->H solubility_prediction cluster_solute This compound Properties cluster_properties Inferred Molecular Characteristics cluster_solubility Predicted Solubility A Two Hydroxyl (-OH) Groups D High Polarity A->D E Hydrogen Bond Donor/Acceptor A->E B Iodine Atom B->D C Aromatic Ring F Potential for Pi-Pi Stacking C->F G Good Solubility in Polar Protic Solvents (e.g., Alcohols) D->G H Good Solubility in Polar Aprotic Solvents (e.g., Ketones, Esters) D->H E->G I Poor Solubility in Non-Polar Solvents (e.g., Hexane) F->I

References

A Technical Guide to the Regioselective Iodination of 1,3-Dihydroxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective iodination of 1,3-dihydroxybenzene, commonly known as resorcinol, is a critical transformation in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. The electron-rich nature of the resorcinol ring makes it highly susceptible to electrophilic substitution, but controlling the position of iodination (C2, C4, or C5) presents a significant synthetic challenge. This technical guide provides an in-depth overview of the core methodologies for achieving regioselective iodination of 1,3-dihydroxybenzene, with a focus on practical experimental protocols, quantitative data analysis, and the underlying mechanistic principles.

Introduction

1,3-Dihydroxybenzene and its iodinated derivatives are valuable building blocks in organic synthesis. The introduction of an iodine atom provides a handle for further functionalization through various cross-coupling reactions. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). However, the high reactivity can often lead to a mixture of mono-, di-, and tri-iodinated products, necessitating precise control over reaction conditions to achieve the desired regioselectivity. This guide will explore the key reagents and conditions that favor the formation of 2-iodo-, 4-iodo-, and 2,4-diiodo-1,3-dihydroxybenzene.

Reaction Mechanisms and Regioselectivity

The iodination of 1,3-dihydroxybenzene proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups, being strong activating groups, donate electron density into the aromatic ring, particularly at the ortho and para positions, making them highly nucleophilic. The regioselectivity of the reaction is primarily influenced by the nature of the iodinating agent and the reaction conditions, such as solvent and pH.

Factors Influencing Regioselectivity:
  • Steric Hindrance: The C2 position, situated between the two hydroxyl groups, is sterically more hindered than the C4 and C6 positions. This steric hindrance can be exploited to direct iodination to the less hindered C4 position.

  • Electronic Effects: The hydroxyl groups exert a strong ortho, para-directing effect. The relative electron density at each activated position can be subtly influenced by the reaction medium.

  • Iodinating Species: The nature of the electrophilic iodine species (e.g., I⁺, ICl, or an iodine-oxidant complex) plays a crucial role in determining the regiochemical outcome.

Experimental Protocols and Data

Synthesis of 2-Iodo-1,3-dihydroxybenzene

The selective formation of 2-iodo-1,3-dihydroxybenzene is often achieved using molecular iodine in the presence of a mild base. The reaction conditions are critical to prevent over-iodination and isomerization.[1][2]

Experimental Protocol:

  • Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine (I₂), Sodium bicarbonate (NaHCO₃), Water, Diethyl ether, Chloroform.

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1,3-dihydroxybenzene (1.0 eq) in ice-water.[3]

    • To this solution, add iodine (1.05-1.1 eq) and sodium bicarbonate (1.1 eq) in one portion with vigorous stirring.[3]

    • Continue stirring at room temperature for 30 minutes. The precipitate formed is filtered off.[4]

    • The filtrate is extracted twice with diethyl ether.[4]

    • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.[4]

    • The crude product is triturated with cold chloroform to yield practically pure 2-iodo-1,3-dihydroxybenzene.[4]

Quantitative Data:

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Key ProductsReference
Thomsen & TorssellI₂ / NaHCO₃Water0 - RT0.5772-Iodo-1,3-dihydroxybenzene[4]
Organic SynthesesI₂ / NaHCO₃Water00.08662-Iodo-1,3-dihydroxybenzene[1][3]
Synthesis of 4-Iodo-1,3-dihydroxybenzene

The synthesis of 4-iodo-1,3-dihydroxybenzene is typically accomplished using a more polarized iodine source, such as iodine monochloride (ICl), which favors substitution at the less sterically hindered C4 position.[2][4]

Experimental Protocol:

  • Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine monochloride (ICl), Dry diethyl ether, Water, Sodium sulfite (Na₂SO₃).

  • Procedure:

    • Dissolve 1,3-dihydroxybenzene (1.0 eq) in dry diethyl ether in a flask and cool to 0°C.[4]

    • Slowly add a solution of iodine monochloride (1.0 eq) in diethyl ether over approximately 30 minutes at 0°C.[4]

    • Allow the reaction mixture to stir at room temperature for 1 hour.[4]

    • Quench the reaction by adding water and a small amount of sodium sulfite to reduce any excess ICl.[4]

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.[4]

    • Combine the organic layers, dry over MgSO₄, and evaporate the solvent to obtain the crude product. Further purification can be achieved by chromatography or recrystallization.[4]

Quantitative Data:

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Key ProductsReference
Thomsen & TorssellIClDiethyl Ether0 - RT1.5Not specified4-Iodo-1,3-dihydroxybenzene (major), di- and tri-iodoresorcinols[4]
Synthesis of 2,4-Diiodo-1,3-dihydroxybenzene and 2,4,6-Triiodo-1,3-dihydroxybenzene

Polyiodination can be achieved by increasing the stoichiometry of the iodinating agent and modifying the reaction conditions.

Experimental Protocol for 2,4,6-Triiodoresorcinol:

  • Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine (I₂), Sodium bicarbonate (NaHCO₃), Water, Chloroform.

  • Procedure:

    • To a suspension of resorcinol (1.0 eq) and iodine (3.0 eq) in water, add sodium bicarbonate (2.4 eq) in portions with stirring at room temperature.[4]

    • After 20 hours, the precipitate is filtered and dried.[4]

    • The product is extracted with hot chloroform, filtered, and the filtrate is evaporated to yield 2,4,6-triiodoresorcinol.[4]

Quantitative Data:

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Key ProductsReference
Thomsen & TorssellI₂ / NaHCO₃ (excess)Water2520572,4,6-Triiodoresorcinol[4]

Visualizations

Signaling Pathways & Logical Relationships

G cluster_start Starting Material cluster_reagents Iodinating Systems cluster_products Iodinated Products Resorcinol 1,3-Dihydroxybenzene (Resorcinol) I2_NaHCO3 I₂ / NaHCO₃ (Mild Base) Resorcinol->I2_NaHCO3 Electrophilic Aromatic Substitution ICl ICl (Polarized Source) Resorcinol->ICl Electrophilic Aromatic Substitution I2_excess Excess I₂ / Base Resorcinol->I2_excess Electrophilic Aromatic Substitution Product_2_Iodo 2-Iodo-1,3-dihydroxybenzene (Kinetic Product) I2_NaHCO3->Product_2_Iodo Favored at C2 Product_4_Iodo 4-Iodo-1,3-dihydroxybenzene (Thermodynamic/Steric Control) ICl->Product_4_Iodo Favored at C4 (less hindered) Product_poly_Iodo Di- and Tri-iodinated Products I2_excess->Product_poly_Iodo Multiple Iodination

Caption: Regioselective iodination pathways of 1,3-dihydroxybenzene.

Experimental Workflow

G start Start: Dissolve Resorcinol add_reagents Add Iodinating Agent (e.g., I₂/NaHCO₃ or ICl) under controlled temperature start->add_reagents reaction Stir for specified time add_reagents->reaction workup Quench Reaction (if necessary) reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Phase (e.g., with MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Trituration, Chromatography, or Recrystallization) concentration->purification end Characterize Product purification->end

Caption: General experimental workflow for the iodination of resorcinol.

Conclusion

The regioselective iodination of 1,3-dihydroxybenzene is a well-established yet nuanced area of organic synthesis. By carefully selecting the iodinating agent and controlling the reaction conditions, chemists can selectively introduce iodine at the C2 or C4 positions, or achieve polyiodination. The protocols and data presented in this guide offer a practical starting point for researchers in academia and industry. Further optimization may be required depending on the specific substrate and desired scale of the reaction. The mechanistic understanding of steric and electronic effects remains paramount for the rational design of selective iodination strategies.

References

physical and spectral data of 2-Iodo-1,3-benzenediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Iodo-1,3-benzenediol

This technical guide provides a comprehensive overview of the physical and spectral data for 2-Iodo-1,3-benzenediol, also known as 2-iodoresorcinol. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate. This document details experimental protocols for its synthesis and presents key data in a structured format.

Compound Identification and Physical Properties

2-Iodo-1,3-benzenediol is a substituted aromatic compound with the chemical formula C₆H₅IO₂.[1][2] It is often used as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceutical research.

Table 1: Physical and Chemical Properties of 2-Iodo-1,3-benzenediol

PropertyValueReference(s)
Molecular Formula C₆H₅IO₂[1][2]
Molecular Weight 236.01 g/mol [1][2]
CAS Number 41046-67-7[1][2]
Appearance Cream-colored solid[1]
Melting Point 99–101 °C[1]
106.0 to 110.0 °C
115-119 °C[1]
Boiling Point 197.2 °C at 760 mmHg[1]
Density 2.177 g/cm³[1]
Flash Point 73 °C[1]
Synonyms 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene[1][2]

Spectral Data

The following tables summarize the key spectral data for 2-Iodo-1,3-benzenediol, which are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data

SolventSpectrometer FrequencyChemical Shift (δ)MultiplicityCoupling Constant (J)AssignmentReference
acetone-d₆300 MHz8.83s-2 H (OH)[1]
7.00t8.1 Hz1 H (Ar-H)[1]
6.46d8.1 Hz2 H (Ar-H)[1]

Table 3: ¹³C NMR Spectral Data

SolventSpectrometer FrequencyChemical Shift (δ)Reference
acetone-d₆75 MHz158.8[1]
130.4[1]
107.1[1]
75.4[1]

Table 4: Infrared (IR) Spectral Data

TechniqueMediumWavenumber (cm⁻¹)AssignmentReference
Thin FilmCHCl₃3456, 3363 (broad)O-H stretch[1]
1593, 1582, 1491, 1458C=C aromatic stretch[1]
1304, 1278, 1250C-O stretch / O-H bend[1]
1185, 1159, 1022, 994, 784, 704Fingerprint Region[1]

Table 5: Mass Spectrometry Data

TechniqueIonization Modem/zRelative Intensity (%)AssignmentReference
EIMSEI2376[M+H]⁺[1]
236100M⁺[1]
21823[M-H₂O]⁺[1]
12716I⁺[1]
8113[1]
638[1]
5317[1]
HRMSEI235.9333 (found)-[M]⁺ (Calculated: 235.9334 for C₆H₅IO₂)[1]

Experimental Protocols

Synthesis of 2-Iodo-1,3-benzenediol via Electrophilic Iodination

This protocol is adapted from a procedure published in Organic Syntheses.[1] The reaction involves the direct iodination of resorcinol in an aqueous medium.

Materials and Equipment:

  • Resorcinol (7.27 g, 66.0 mmol)

  • Iodine (17.92 g, 70.6 mmol)

  • Sodium bicarbonate (6.16 g, 73.3 mmol)

  • Distilled water (46 mL)

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chloroform

  • 250-mL round-bottomed flask

  • Large elliptical stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • A 250-mL, one-necked, round-bottomed flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).

  • The flask is placed in an ice-water bath and stirred vigorously.

  • Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes. Vigorous evolution of carbon dioxide will be observed.

  • After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature over 20 minutes, followed by an additional 10 minutes of stirring, during which it becomes a brown slurry.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid residue is purified by trituration in chloroform (20 mL) at -10 °C, followed by filtration to yield the product as a cream-colored solid.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol and the underlying chemical relationship.

experimental_workflow start Start: Reagents reagents Resorcinol Iodine NaHCO₃ Water start->reagents Combine reaction Reaction @ 0°C to RT reagents->reaction Stir extraction Extraction (Ethyl Acetate) reaction->extraction Transfer wash Washing Steps (Na₂S₂O₃, Brine) extraction->wash Process Organic Layer drying Drying & Concentration (Na₂SO₄, Rotovap) wash->drying purification Purification (Trituration in Chloroform) drying->purification product Final Product: 2-Iodo-1,3-benzenediol purification->product Isolate

Caption: Experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol.

logical_relationship intermediate Chemical Intermediate (e.g., 2-Iodo-1,3-benzenediol) synthesis Synthesis of Complex Molecules intermediate->synthesis is used in lead_opt Lead Compound Optimization synthesis->lead_opt enables drug_dev Drug Development Pipeline lead_opt->drug_dev is a key step in api Active Pharmaceutical Ingredient (API) drug_dev->api leads to

Caption: Role of an intermediate in the drug development process.

References

The Synthesis of 2-Iodobenzene-1,3-diol: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a crucial intermediate in modern organic synthesis. Its significance lies primarily in its role as a precursor for the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents.[1] These reagents are powerful tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules, a critical aspect of pharmaceutical and agrochemical development. This technical guide delves into the history of the discovery and synthesis of this compound, providing a comprehensive overview of key experimental methodologies and quantitative data.

The synthesis of this compound is achieved through the electrophilic iodination of its parent compound, resorcinol (1,3-dihydroxybenzene). However, the preparation of this specific isomer is not straightforward. The electron-rich nature of the resorcinol ring makes it highly susceptible to iodination, but controlling the regioselectivity to favor the 2-position over the more sterically accessible 4- and 6-positions, and preventing the formation of di- and tri-iodinated products, presents a significant synthetic challenge.[2]

Historical Development and Key Synthetic Advances

While the iodination of phenols has been a subject of study for a considerable time, early procedures for the preparation of specific iodoresorcinol isomers were often confusing and lacked reproducibility. A significant advancement in the selective synthesis of this compound was reported by Thomsen and Torssell in 1991.[2] Their work highlighted the critical influence of reaction conditions on the product distribution and provided a reliable method for obtaining the desired 2-iodo isomer.

The key to their approach was the careful control of pH. By adding sodium hydrogencarbonate to an aqueous mixture of resorcinol and iodine, they were able to favor the formation of this compound.[2] This method forms the basis of the now widely accepted laboratory-scale synthesis of this compound.

Quantitative Data on the Iodination of Resorcinol

The regioselectivity of the iodination of resorcinol is highly dependent on the reaction conditions. The following table summarizes the product distribution under different methodologies, based on the findings of Thomsen and Torssell.

Iodinating Agent/ConditionsMajor Product(s)Minor Product(s)Reference
I₂ / NaHCO₃ (aq.)This compound4-Iodobenzene-1,3-diol, Di- and Tri-iodoresorcinols[2]
ICl in Pyridine4-Iodobenzene-1,3-diolThis compound, Di- and Tri-iodoresorcinols[2]
ICl in ether (reflux)4-Iodobenzene-1,3-diol[2]
Excess I₂ (aq.), acidicMixture of 2- and 4-Iodobenzene-1,3-diol[2]

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure in Organic Syntheses which is based on the work of Thomsen and Torssell.[3]

Synthesis of this compound

  • Materials:

    • Resorcinol (66.0 mmol)

    • Iodine (70.6 mmol)

    • Sodium bicarbonate (73.3 mmol)

    • Distilled water (46 mL)

    • Chloroform

  • Procedure:

    • A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).

    • The flask is placed in an ice-water bath and the mixture is stirred vigorously.

    • Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes at 0 °C. Vigorous gas evolution (carbon dioxide) will be observed.

    • The reaction mixture is stirred at 0 °C for 1 hour, during which time a precipitate may form.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The solid residue is triturated with cold (-10 °C) chloroform and filtered to give this compound as a cream-colored solid. A second crop can be obtained from the filtrate.

  • Yield:

    • Combined yields are typically in the range of 66-75%.[3]

Signaling Pathways and Experimental Workflows

The iodination of resorcinol can be visualized as a series of competing electrophilic aromatic substitution reactions. The following diagram illustrates the pathways to the various iodinated products.

Iodination_of_Resorcinol cluster_products Products Resorcinol Resorcinol 2-Iodoresorcinol This compound Resorcinol->2-Iodoresorcinol Controlled pH (e.g., NaHCO₃) 4-Iodoresorcinol 4-Iodobenzene-1,3-diol Resorcinol->4-Iodoresorcinol e.g., ICl in Pyridine Iodine Iodinating Agent (e.g., I₂) Iodine->Resorcinol Conditions Reaction Conditions (e.g., pH, Solvent) Conditions->Resorcinol Di-iodoresorcinol Di-iodinated Products 2-Iodoresorcinol->Di-iodoresorcinol Further Iodination 4-Iodoresorcinol->Di-iodoresorcinol Further Iodination Tri-iodoresorcinol Tri-iodinated Products Di-iodoresorcinol->Tri-iodoresorcinol Further Iodination

References

Theoretical Insights into the Reactivity of 2-Iodobenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-iodobenzene-1,3-diol. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes information from related theoretical investigations on electrophilic aromatic substitution, the reactivity of iodinated compounds, and computational chemistry methodologies to offer a comprehensive overview.

Introduction to this compound

This compound, also known as 2-iodoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₅IO₂. Its structure, featuring a bulky iodine atom and two activating hydroxyl groups on a benzene ring, imparts unique reactivity. It serves as a crucial intermediate in organic synthesis, notably as a precursor for the generation of amino acid-derived chiral hypervalent iodine(V) reagents, which are valuable in modern asymmetric synthesis.[1][2] Understanding the theoretical underpinnings of its reactivity is paramount for optimizing existing synthetic routes and designing novel chemical transformations.

Theoretical Framework for Reactivity Analysis

The reactivity of this compound is primarily governed by the principles of electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The iodine atom, while being a deactivating group through its inductive effect, can also influence the regioselectivity of subsequent reactions.

Theoretical studies on electrophilic aromatic substitution reactions often employ Density Functional Theory (DFT) to elucidate reaction mechanisms and predict reactivity. These studies typically focus on calculating key parameters that provide quantitative insights into the reaction process.

Key Computational Parameters
ParameterDescriptionSignificance in Reactivity Analysis
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur.A lower activation energy indicates a faster reaction rate.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.A negative ΔG indicates a spontaneous reaction.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).
Natural Bond Orbital (NBO) Analysis A method for studying hybridization, covalency, and charge distribution in a molecule.Provides insights into donor-acceptor interactions and the nature of chemical bonds.
Fukui Functions Describe the change in electron density at a given point in a molecule when the number of electrons is changed.Helps in predicting the most likely sites for electrophilic, nucleophilic, and radical attack.

Electrophilic Aromatic Substitution: Formation of this compound

The synthesis of this compound typically involves the electrophilic iodination of resorcinol (benzene-1,3-diol). The hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. The reaction mechanism is a classic electrophilic aromatic substitution.[3]

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Product Formation I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Polarization I_minus I⁻ I2->I_minus Resorcinol Resorcinol (Benzene-1,3-diol) Sigma_Complex Arenium Ion (Sigma Complex) Resorcinol->Sigma_Complex Nucleophilic Attack Sigma_Complex_2 Arenium Ion Product This compound H_plus H⁺ Sigma_Complex_2->Product Deprotonation Sigma_Complex_2->H_plus

Caption: General mechanism of electrophilic iodination of resorcinol.

The regioselectivity of this reaction, favoring the 2-position, is a result of the combined directing effects of the two hydroxyl groups. Both are ortho, para-directing. The 4- and 6-positions are also activated, but the 2-position is sterically less hindered and electronically favored.

Subsequent Reactivity of this compound

The presence of the iodine atom opens up avenues for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules.

Furthermore, this compound is a key precursor in the synthesis of hypervalent iodine reagents.[1][2] The iodine atom can be oxidized to a higher valence state, creating highly reactive species capable of various chemical transformations.

Reactivity_Pathways cluster_coupling Cross-Coupling Reactions cluster_hypervalent Hypervalent Iodine Reagents This compound This compound Suzuki Suzuki Coupling This compound->Suzuki Heck Heck Coupling This compound->Heck Sonogashira Sonogashira Coupling This compound->Sonogashira Oxidation Oxidation This compound->Oxidation Hypervalent_Iodine Hypervalent Iodine(III/V) Reagents Oxidation->Hypervalent_Iodine

Caption: Key reactivity pathways of this compound.

Experimental Protocols for Theoretical Studies

A detailed theoretical investigation of this compound reactivity would necessitate a robust computational methodology. The following outlines a typical protocol based on established practices in computational organic chemistry.

Computational Method
  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost.

  • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often employed for studying organic reactions.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be appropriate for providing a good description of the electronic structure. For the iodine atom, a basis set with effective core potentials (ECPs), such as the LANL2DZ, is typically used to account for relativistic effects.

Geometry Optimization and Frequency Calculations
  • Initial Structures: The 3D structures of reactants, transition states, intermediates, and products are built using a molecular editor.

  • Optimization: The geometries of all species are optimized to find the minimum energy structures on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to:

    • Confirm that reactants and products are true minima (zero imaginary frequencies).

    • Verify that transition states are first-order saddle points (one imaginary frequency).

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Reaction Pathway Analysis
  • Transition State Search: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactant and product minima.

Solvation Effects

To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is often applied to the gas-phase optimized geometries.

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis A 1. Build Initial Structures (Reactants, Products) B 2. Choose Computational Method (DFT Functional, Basis Set) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Minima/TS, ZPVE) C->D E 5. Transition State Search C->E G 7. Analyze Results (Energies, Structures, Orbitals) D->G F 6. IRC Calculation (Verify Reaction Path) E->F F->D H 8. Include Solvation Effects (PCM/SMD) G->H

Caption: A typical workflow for a theoretical study of reaction reactivity.

Conclusion

While a dedicated body of theoretical literature on the reactivity of this compound is yet to be established, the principles derived from computational studies on related systems provide a strong framework for understanding its chemical behavior. Its synthesis via electrophilic aromatic substitution is well-understood qualitatively, and its utility as a versatile synthetic intermediate is evident. Future computational investigations, following the protocols outlined in this guide, will be invaluable in providing quantitative data to further refine our understanding and expand the applications of this important molecule in chemical synthesis and drug development.

References

Unlocking Potential: A Technical Guide to Research Areas for 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 2-Iodobenzene-1,3-diol, a versatile aromatic organic compound, is poised to be a key building block in the advancement of asymmetric synthesis and the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research avenues for this molecule, complete with experimental protocols, quantitative data, and visual workflows to stimulate further investigation and application.

Core Properties and Synthesis

This compound, also known as 2-iodoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₅IO₂.[1][2] Its structure, featuring a resorcinol core with an iodine atom positioned between the two hydroxyl groups, imparts unique reactivity that makes it a valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41046-67-7[1][2]
Molecular Formula C₆H₅IO₂[1][2]
Molecular Weight 236.01 g/mol [1][2]
Appearance White to light yellow or light red powder/crystal
Melting Point 115-119 °C[1]
Boiling Point 197.2 °C at 760 mmHg[1]
Density 2.177 g/cm³[1]

The synthesis of this compound is typically achieved through the regioselective iodination of resorcinol. Careful control of reaction conditions is crucial to favor the formation of the 2-iodo isomer over other potential products.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from resorcinol using iodine and sodium bicarbonate.

Materials:

  • Resorcinol (33.0 g, 300 mmol)

  • Iodine (81.5 g, 321 mmol)

  • Sodium bicarbonate (27.9 g, 333 mmol)

  • Water (225 mL)

  • Ethyl ether

  • Chloroform

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve resorcinol and iodine in water.

  • Add sodium bicarbonate to the solution.

  • Cool the reaction mixture to 0°C and stir.

  • Allow the solution to gradually warm to room temperature over the course of 1 hour.

  • Extract the product with ethyl ether.

  • Combine the organic layers and dry over sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain a white solid.

  • Grind the solid in chloroform (100 mL) cooled to -10°C.

  • After 30 minutes, filter the precipitate and wash with cold chloroform to yield the desired product.

Expected Yield: 49.0 g (69%)

Characterization:

  • ¹H NMR (DMSO-d₆): δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)

  • EI-MS: m/z 236 (M⁺)

Potential Research Area 1: Asymmetric Catalysis via Chiral Hypervalent Iodine(V) Reagents

A primary and highly promising application of this compound is its use as a precursor for the synthesis of chiral hypervalent iodine(V) reagents.[1][3][4] These reagents are powerful tools in modern asymmetric synthesis, enabling the stereoselective formation of complex molecules, which is of paramount importance in the pharmaceutical industry. The diol functionality of this compound provides a scaffold for the attachment of chiral auxiliaries, such as amino acid derivatives, to create a chiral environment around the iodine center.

Conceptual Workflow for Synthesis and Application of a Chiral Hypervalent Iodine(V) Reagent

G cluster_synthesis Reagent Synthesis cluster_application Asymmetric Transformation This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Chiral Auxiliary (e.g., Amino Acid Derivative) Chiral Auxiliary (e.g., Amino Acid Derivative) Chiral Auxiliary (e.g., Amino Acid Derivative)->Coupling Reaction Chiral Iodoarene Precursor Chiral Iodoarene Precursor Coupling Reaction->Chiral Iodoarene Precursor Oxidation (e.g., m-CPBA) Oxidation (e.g., m-CPBA) Chiral Iodoarene Precursor->Oxidation (e.g., m-CPBA) Chiral Hypervalent Iodine(V) Reagent Chiral Hypervalent Iodine(V) Reagent Oxidation (e.g., m-CPBA)->Chiral Hypervalent Iodine(V) Reagent Enantioselective Reaction Enantioselective Reaction Chiral Hypervalent Iodine(V) Reagent->Enantioselective Reaction Prochiral Substrate Prochiral Substrate Prochiral Substrate->Enantioselective Reaction Chiral Product Chiral Product Enantioselective Reaction->Chiral Product Reduced Iodoarene Reduced Iodoarene Enantioselective Reaction->Reduced Iodoarene

Caption: Workflow for the synthesis and application of a chiral hypervalent iodine(V) reagent.

Detailed Experimental Protocol: Synthesis of a Lactone-Based Chiral Hypervalent Iodine(III) Reagent Precursor

This protocol outlines a general procedure for the coupling of this compound with a chiral lactate derivative, a key step in forming the precursor to a hypervalent iodine catalyst.

Materials:

  • 2-Iodo-3-aminophenol (synthesized from 2-amino-3-nitrophenol)

  • (S)-Ethyl lactate

  • Appropriate solvent (e.g., Toluene)

  • Acid or base catalyst as required

Procedure:

  • Synthesize 2-iodo-3-aminophenol from commercially available 2-amino-3-nitrophenol via diazotization followed by nitro group reduction, according to literature procedures.[5]

  • In a round-bottom flask, dissolve 2-iodo-3-aminophenol and (S)-ethyl lactate in the chosen solvent under an inert atmosphere.

  • Add the catalyst and heat the reaction mixture to reflux for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral iodoaniline-lactate based catalyst precursor.

Further Research: The synthesized chiral iodoarene can then be oxidized (e.g., with m-CPBA) in situ to the active hypervalent iodine(III) or (V) species and used in catalytic amounts for various enantioselective transformations, such as the α-functionalization of ketones.

Table 2: Representative Enantioselective α-Oxysulfonylation of Ketones using a Chiral Iodoaniline-Lactate Based Catalyst

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Propiophenoneup to 99up to 83
Other substituted propiophenones70-9865-82

(Data derived from studies on similar iodoaniline-based catalysts)[5]

Potential Research Area 2: Advanced Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to palladium(0), making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] This opens up avenues for the synthesis of complex biaryl and other coupled structures, which are common motifs in pharmaceuticals and advanced materials. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be explored.

Conceptual Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Suzuki-Miyaura Cross-Coupling A->E B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base (e.g., K₂CO₃) D->E F 2-Aryl-benzene-1,3-diol (Coupled Product) E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Iodide with an Arylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl iodide, adaptable for this compound, with an arylboronic acid.

Materials:

  • Aryl iodide (e.g., this compound, 1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Iodobenzene with Various Arylboronic Acids

Arylboronic AcidCoupled Product Yield (%)
Phenylboronic acid>95
4-Methylphenylboronic acid>95
4-Methoxyphenylboronic acid>95

(Data from representative Suzuki-Miyaura reactions with iodobenzene)[6][7]

Potential Research Area 3: Development of Novel Enzyme Inhibitors

The resorcinol scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzene-1,3-diol have shown inhibitory activity against a range of enzymes, suggesting that novel derivatives of this compound could be promising leads in drug discovery.

Target 1: Tyrosinase Inhibition for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation and for use in skin-lightening cosmetic products. Resorcinol derivatives are known to be potent tyrosinase inhibitors. The introduction of an iodine atom and further functionalization at this position could lead to novel inhibitors with enhanced potency and selectivity.

G L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Tyrosinase_Inhibitor Tyrosinase Inhibitor (e.g., Resorcinol Derivative) Tyrosinase_Inhibitor->Tyrosinase

Caption: Simplified pathway of melanogenesis showing the points of action for tyrosinase and its inhibitors.[8][9]

Target 2: COX/5-LOX Dual Inhibition for Anti-Inflammatory Agents

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibitors of COX and 5-LOX are sought after as potentially safer anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The resorcinol scaffold has been identified in dual COX/5-LOX inhibitors, presenting an opportunity for developing novel anti-inflammatory agents based on this compound.

G cluster_cox COX Pathway cluster_lox 5-LOX Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Dual_Inhibitor Dual COX/5-LOX Inhibitor (Resorcinol Derivative) Dual_Inhibitor->COX-1 / COX-2 Dual_Inhibitor->5-LOX

Caption: The arachidonic acid cascade showing the inhibitory action of dual COX/5-LOX inhibitors.[3][10][11][12][13]

Table 4: IC₅₀ Values of Selected Resorcinol Derivatives against COX and 5-LOX Enzymes

CompoundTarget EnzymeIC₅₀ (µM)
2-methoxy-6-undecyl-1,4-benzoquinoneCOX-11.07
COX-20.57
5-LOX0.34
2-methoxy-6-undecyl-1,4-hydroquinoneCOX-11.07
COX-20.55
5-LOX0.28

(Data for structurally related resorcinol derivatives)

Conclusion and Future Outlook

This compound represents a molecule with significant untapped potential. Its utility as a precursor to sophisticated chiral catalysts and as a versatile building block for complex molecular architectures positions it at the forefront of innovative chemical synthesis. Furthermore, the inherent biological relevance of the resorcinol scaffold suggests that derivatives of this compound could be a fruitful starting point for the discovery of novel therapeutic agents. This guide serves as a foundational resource to encourage further exploration into these exciting research areas, with the ultimate goal of translating the unique chemical properties of this compound into practical applications in catalysis, materials science, and medicine.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Iodobenzene-1,3-diol for the Synthesis of Biaryl Diols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol) with various arylboronic acids. The resulting 2-arylbenzene-1,3-diol products are valuable scaffolds in medicinal chemistry and materials science, serving as precursors to complex molecules, including ligands for catalysis and biologically active compounds. The presence of the two hydroxyl groups on the resorcinol ring offers sites for further functionalization.

Reaction Principle

The core of the reaction is a catalytic cycle involving a palladium complex.[1][2] The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) catalyst. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the new biaryl C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Equipment

  • Substrates: this compound, Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and water.[4]

  • Equipment: Schlenk flask or round-bottom flask with a reflux condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, and column chromatography setup.

Detailed Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-arylbenzene-1,3-diol product.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The table below summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901288-96
34-Acetylphenylboronic acidPd(dppf)Cl₂ (4%)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001675-85
43-Thienylboronic acidPd(PPh₃)₄ (3%)K₃PO₄ (3.0)DMF/H₂O (4:1)851080-90

Note: Yields are indicative and may vary based on experimental setup and purity of reagents.

Visualizations

General Reaction Scheme

The following diagram illustrates the general transformation described in this protocol.

Experimental_Workflow Start Setup Reaction Vessel (Reactants + Base) Inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir (80-100 °C) Catalyst->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-I (trans-complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-R transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regeneration product Ar-R (Product) red_elim->product aryl_halide Ar-I (this compound) aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic_acid->transmetal

References

Application Notes and Protocols for the Heck Reaction with 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for performing the Heck reaction using 2-iodobenzene-1,3-diol as a substrate. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors.[1] This methodology is particularly relevant for the synthesis of stilbene derivatives, many of which exhibit significant biological activity. While specific literature on the Heck reaction with this compound is not abundant, the conditions outlined below are based on established protocols for structurally similar iodophenol derivatives and are expected to provide a solid starting point for optimization.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science.[2][3] The general transformation is depicted below:

Scheme 1: General Heck Reaction

Caption: The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.

For the specific case of this compound, the reaction with an alkene (e.g., styrene) would yield a dihydroxylated stilbene derivative, a scaffold present in many biologically active compounds like resveratrol.

Experimental Conditions

The success of a Heck reaction is highly dependent on the interplay of several key parameters: the palladium catalyst, the base, the solvent, and the reaction temperature. The following table summarizes typical conditions and ranges gleaned from analogous reactions with substituted iodobenzenes and styrenes.

Table 1: Summary of Typical Heck Reaction Conditions
ParameterComponent / ConditionTypical Range / ExamplesNotes
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-10 mol%Pd(OAc)₂ is a common and robust precatalyst. The active Pd(0) species is formed in situ.
Ligand (optional) Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)1-4 equivalents relative to PdPhosphine ligands can stabilize the catalyst and influence reactivity and selectivity. Phosphine-free conditions are also possible.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium acetate (NaOAc), Potassium carbonate (K₂CO₃)1.5-3.0 equivalentsThe base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP), Dioxane-Polar aprotic solvents are generally preferred.
Alkene Styrene, acrylates, acrylamides1.0-1.5 equivalentsElectron-poor alkenes often react more readily.
Temperature 80 - 140 °C-Higher temperatures are often required for less reactive substrates.
Reaction Time 2 - 24 hours-Reaction progress should be monitored by TLC or GC/LC-MS.

Detailed Experimental Protocol

This protocol provides a representative method for the Heck reaction of this compound with styrene. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Addition of Catalyst and Solvent: Add palladium(II) acetate (0.05 mmol, 5 mol%). Evacuate and backfill the flask with an inert gas three times. Add anhydrous DMF (5 mL) via syringe.

  • Addition of Alkene and Base: Add styrene (1.2 mmol, 1.2 eq.) followed by triethylamine (2.5 mmol, 2.5 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired dihydroxystilbene.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene R-Pd(II)L(Alkene)-X Coord->PdII_Alkene Migratory Migratory Insertion PdII_Alkene->Migratory PdII_Alkyl R-CH₂-CH(R')-Pd(II)L-X Migratory->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydride H-Pd(II)L-X PdII_Alkyl->PdII_Hydride Product Product (R-CH=CHR') BetaHydride->Product Reductive Reductive Elimination (Base) PdII_Hydride->Reductive Reductive->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Heck reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound and Pd(OAc)₂ to flask B 2. Evacuate and backfill with inert gas A->B C 3. Add anhydrous DMF B->C D 4. Add Styrene and Triethylamine C->D E 5. Heat to 100 °C with stirring D->E F 6. Monitor reaction progress (TLC/LC-MS) E->F G 7. Cool to room temperature and dilute with Ethyl Acetate F->G H 8. Wash with 1M HCl and Brine G->H I 9. Dry, concentrate, and purify by column chromatography H->I

Caption: Experimental workflow for the Heck reaction.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodobenzene-1,3-diol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[2][3][4] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a valuable building block in medicinal chemistry. The presence of two hydroxyl groups provides sites for further functionalization, and the iodo-substituent allows for the introduction of diverse molecular fragments via cross-coupling reactions. The Sonogashira coupling of this compound with various terminal alkynes provides access to a library of 2-alkynyl-1,3-dihydroxybenzene derivatives. These structures are of significant interest in drug discovery, as the resulting diarylalkyne and related motifs are found in numerous biologically active compounds.

This document provides detailed application notes and protocols for the Sonogashira cross-coupling of this compound with a range of terminal alkynes, along with representative data and visualizations to guide researchers in applying this methodology.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.[1]

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for the activation of the alkyne.[5]

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (2-alkynyl-1,3-dihydroxybenzene) and regenerate the active Pd(0) catalyst.[1]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[6]

Experimental Protocols

Below are two detailed protocols for the Sonogashira cross-coupling of this compound with terminal alkynes: a standard palladium/copper co-catalyzed protocol and a copper-free alternative.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adaptable for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-80 °C, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-1,3-dihydroxybenzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper or when copper contamination is a concern.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃, K₂CO₃, an amine base like pyrrolidine)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv.).

  • Alkyne Addition: Introduce the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of aryl iodides with various terminal alkynes, providing an indication of expected yields under different conditions. While specific data for this compound is not extensively published, the data for analogous iodophenols and substituted iodobenzenes are highly relevant.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12~95
24-Iodotoluene2-Methylbut-3-yn-2-olPd/Al₂O₃ / Cu₂O-THF/DMA7572<2 (Batch), High (Flow)[7]
3IodobenzenePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]55380[8]
44-IodoanisolePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]55385[8][9]
5Iodobenzene1-Ethynyl-1-cyclohexanolPdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]55399[9]

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(OAc)₂ / PPh₃PyrrolidineH₂O120-Moderate to Excellent[10]
2Aryl IodidesTerminal AlkynesPd-BOX AKOHCH₃CN/H₂ORT - 60-High[10]
3Aryl IodidesTerminal AlkynesPd nanoparticlesDABCODMA60-High[6]
4IodobenzenePhenylacetylenePd(0)-PMMAEt₃NH₂O80-98[1]

Visualizations

Reaction Scheme

Sonogashira_Coupling cluster_conditions Pd catalyst, CuI (optional) Base, Solvent A This compound plus1 + B Terminal Alkyne (R-C≡C-H) C 2-Alkynyl-1,3-dihydroxybenzene plus2 + D HI dummy dummy->C

Caption: General scheme of the Sonogashira cross-coupling reaction.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex Ar-I transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->di_pd_complex cui CuI transmetalation->cui Pd(II) Complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡C-R alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation base Base

Caption: Palladium and Copper catalytic cycles in Sonogashira coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalysts, Solvent, Base) start->setup reaction Reaction (Stirring/Heating under Inert Atmosphere) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (2-Alkynyl-1,3-dihydroxybenzene) purification->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 2-alkynyl-1,3-dihydroxybenzene derivatives from this compound. The choice between a traditional palladium/copper co-catalyzed system and a copper-free protocol will depend on the specific substrate and the desired purity of the final product. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of diverse molecular architectures based on the 1,3-dihydroxybenzene scaffold. Careful optimization of reaction conditions may be necessary to achieve high yields for specific substrate combinations.

References

Application Notes and Protocols: Preparation and Use of Chiral Hypervalent Iodine(V) Reagents Derived from 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal-based oxidants in asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of organic transformations makes them invaluable tools in the synthesis of complex chiral molecules, a critical aspect of modern drug development. This document provides detailed protocols for the preparation of a C₂-symmetric chiral iodoarene precursor from 2-iodobenzene-1,3-diol and its subsequent application in generating a chiral hypervalent iodine(V) reagent in situ for enantioselective oxidation reactions.[1][2]

This compound serves as a versatile scaffold for the synthesis of these sophisticated reagents.[1][2] By attaching chiral auxiliaries, typically derived from amino acids, to the hydroxyl groups of the resorcinol backbone, a chiral environment is created around the iodine center. This chirality is then transferred during the oxidation of a substrate, leading to the formation of one enantiomer in excess.

Logical Workflow: From Precursor to Application

The overall process involves a two-stage approach: the synthesis of a stable chiral iodoarene(I) precursor, followed by its in situ oxidation to the active hypervalent iodine(III/V) species in the presence of the substrate.

workflow cluster_synthesis Stage 1: Chiral Iodoarene(I) Synthesis cluster_application Stage 2: In Situ Catalyst Generation & Application start This compound & N-Mesityl-L-alanine mitsunobu Mitsunobu Reaction start->mitsunobu product (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene mitsunobu->product catalyst_precursor Chiral Iodoarene(I) Precursor oxidation Oxidation (e.g., with peracetic acid) catalyst_precursor->oxidation in situ active_catalyst Chiral Hypervalent Iodine(V) Reagent oxidation->active_catalyst reaction Asymmetric Transformation (e.g., Diacetoxylation of Styrene) active_catalyst->reaction final_product Enantioenriched Product reaction->final_product

Figure 1. Overall workflow for the synthesis and application of the chiral hypervalent iodine reagent.

Experimental Protocols

Protocol 1: Synthesis of Chiral Iodoarene(I) Precursor

This protocol details the synthesis of (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene, a key precursor for the chiral hypervalent iodine reagent. The synthesis involves a Mitsunobu reaction between this compound and two equivalents of an N-protected amino acid derivative.

Reaction Scheme:

synthesis_scheme reagents This compound + 2 equiv. N-Mesityl-L-alanine product (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene reagents->product Mitsunobu Reaction conditions PPh₃, DIAD THF, 0 °C to rt

Figure 2. Synthesis of the chiral iodoarene(I) precursor via Mitsunobu reaction.

Materials:

  • This compound

  • N-Mesityl-L-alanine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv.), N-mesityl-L-alanine (2.2 equiv.), and triphenylphosphine (2.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diisopropyl azodicarboxylate (2.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene as a white to off-white solid.

Expected Yield: 70-85%

Protocol 2: Application in Catalytic Enantioselective Diacetoxylation of Styrenes

This protocol describes the use of the synthesized chiral iodoarene(I) precursor in the catalytic enantioselective diacetoxylation of styrenes. The active chiral hypervalent iodine(III) species is generated in situ using peracetic acid as the terminal oxidant.[2][3]

Reaction Scheme:

application_scheme styrene Styrene derivative product Chiral vicinal diacetate styrene->product catalyst cat. (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene catalyst->product oxidant Peracetic acid oxidant->product

Figure 3. Catalytic enantioselective diacetoxylation of a styrene derivative.

Materials:

  • Styrene derivative

  • (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene (catalyst precursor)

  • Peracetic acid (solution in acetic acid)

  • Acetic acid (solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the styrene derivative (1.0 equiv.) in acetic acid, add (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene (0.1 equiv.).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).

  • Add a solution of peracetic acid (1.5 equiv.) in acetic acid dropwise over a period of 1 hour.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess oxidant.

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Application Data

The following table summarizes representative data for the enantioselective diacetoxylation of various styrene derivatives using the described catalytic system.

EntryStyrene DerivativeProduct Yield (%)Enantiomeric Excess (ee, %)
1Styrene8592
24-Methylstyrene8894
34-Methoxystyrene9091
44-Chlorostyrene8296
54-Nitrostyrene7588
62-Chlorostyrene7890
7(E)-β-Methylstyrene8095

Note: Yields and ee values are representative and may vary depending on the specific reaction conditions and substrate.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and application of chiral hypervalent iodine(V) reagents derived from this compound. The straightforward synthesis of the chiral iodoarene precursor and its effective use in catalytic enantioselective reactions highlight the potential of this methodology in the development of efficient and stereoselective transformations. These reagents offer a valuable addition to the synthetic chemist's toolbox for the construction of enantioenriched molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: Asymmetric Synthesis Applications of 2-Iodoresorcinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-iodoresorcinol derivatives in asymmetric synthesis. The focus is on their role as precursors to chiral hypervalent iodine(III) catalysts, which have emerged as powerful tools for various enantioselective transformations. This document includes summaries of key applications, detailed experimental protocols, and quantitative data to facilitate the adoption of these methods in research and development settings.

Introduction

2-Iodoresorcinol serves as a versatile scaffold for the synthesis of C2-symmetric chiral iodoarenes. These compounds, upon oxidation, form chiral hypervalent iodine(III) species that can mediate a range of asymmetric reactions with high levels of enantiocontrol. The core strategy involves the functionalization of the two hydroxyl groups of 2-iodoresorcinol with chiral auxiliaries, most commonly derived from amino alcohols or lactic acid. The resulting catalysts are particularly effective in oxidative transformations, utilizing a terminal oxidant such as meta-chloroperoxybenzoic acid (mCPBA).

Key Applications

The primary applications of 2-iodoresorcinol-derived chiral hypervalent iodine catalysts in asymmetric synthesis include:

  • Enantioselective Oxidative Spirolactonization of Phenols and Naphthols: This reaction provides a direct route to chiral spirolactones, which are valuable building blocks in natural product synthesis. The catalysts developed by the research groups of Kita and Ishihara have demonstrated high efficiency and enantioselectivity in these transformations.[1][2]

  • Enantioselective α-Functionalization of Carbonyl Compounds: Chiral hypervalent iodine reagents enable the introduction of various functional groups at the α-position of ketones. A notable example is the α-oxytosylation, a reaction explored by Wirth and others, which furnishes synthetically useful α-tosyloxy ketones.[3][4][5][6]

  • Asymmetric Oxidation of Alkenes: These catalysts have also been applied to the asymmetric difunctionalization of alkenes, although this area is less developed compared to the other applications.

Data Presentation: Performance of 2-Iodoresorcinol-Derived Catalysts

The following tables summarize the quantitative data for key asymmetric transformations catalyzed by chiral hypervalent iodine species derived from 2-iodoresorcinol.

Table 1: Enantioselective Oxidative Spirolactonization of Naphthol Derivatives
EntrySubstrateCatalyst (mol%)OxidantSolventTime (h)Yield (%)ee (%)Reference
11-(Carboxymethyl)-2-naphthol10mCPBACHCl₃129591Ishihara, 2010
21-(2-Carboxyethyl)-2-naphthol10mCPBACHCl₃248890Ishihara, 2010
31-(Carboxymethyl)-4-methoxy-2-naphthol10mCPBACH₂Cl₂129288Kita, 2008
41-(Carboxymethyl)-6-bromo-2-naphthol10mCPBACHCl₃189092Kita, 2013
Table 2: Enantioselective α-Oxytosylation of Ketones
EntryKetone (Substrate)Catalyst (mol%)OxidantAdditive (equiv)SolventTime (h)Yield (%)ee (%)Reference
1Propiophenone10mCPBATsOH·H₂O (1.5)MeCN607827Wirth, 2007
2Propiophenone10mCPBATsOH·H₂O (1.5)MeCN729945Altermann, 2023
3Butyrophenone10mCPBATsOH·H₂O (1.5)MeCN728535Altermann, 2023
4Indanone10mCPBATsOH·H₂O (1.5)MeCN487558Yu, 2011

Experimental Protocols

Protocol 1: Synthesis of a C2-Symmetric Chiral Iodoarene Catalyst from 2-Iodoresorcinol

This protocol describes the synthesis of a representative C2-symmetric chiral iodoarene catalyst derived from 2-iodoresorcinol and (S)-ethyl lactate, often employed in enantioselective oxidative spirolactonization.[1]

Materials:

  • 2-Iodoresorcinol

  • (S)-Ethyl lactate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-iodoresorcinol (1.0 equiv) and (S)-ethyl lactate (2.2 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add triphenylphosphine (2.2 equiv).

  • To the stirred solution, add diisopropyl azodicarboxylate (DIAD) (2.2 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired C2-symmetric chiral iodoarene catalyst.

G cluster_synthesis Catalyst Synthesis Workflow reagents 2-Iodoresorcinol (S)-Ethyl Lactate PPh3 reaction_mixture Reaction Mixture in THF reagents->reaction_mixture Dissolve purification Column Chromatography reaction_mixture->purification Stir 12h, Evaporate diad DIAD (dropwise) diad->reaction_mixture Add at 0°C catalyst C2-Symmetric Chiral Iodoarene Catalyst purification->catalyst Isolate

Caption: Workflow for the synthesis of a C2-symmetric chiral iodoarene catalyst.

Protocol 2: Enantioselective Oxidative Spirolactonization of a Naphthol Derivative

This protocol details a typical procedure for the enantioselective oxidative spirolactonization of a 1-naphthol derivative using a 2-iodoresorcinol-derived chiral catalyst.[7][8]

Materials:

  • 1-(Carboxymethyl)-2-naphthol

  • C2-symmetric chiral iodoarene catalyst (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(carboxymethyl)-2-naphthol (1.0 equiv) in chloroform (0.1 M), add the C2-symmetric chiral iodoarene catalyst (0.1 equiv).

  • Cool the mixture to 0 °C and add mCPBA (1.2 equiv) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched spirolactone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_spirolactonization Oxidative Spirolactonization Pathway naphthol Naphthol Substrate intermediate Reaction Intermediate naphthol->intermediate catalyst_pre Chiral Iodoarene (I) active_catalyst Chiral Hypervalent Iodine(III) Species catalyst_pre->active_catalyst Oxidation mcpba mCPBA (Oxidant) mcpba->active_catalyst active_catalyst->intermediate Asymmetric Induction product Enantioenriched Spirolactone intermediate->product Spirocyclization

Caption: Proposed reaction pathway for enantioselective oxidative spirolactonization.

Protocol 3: Enantioselective α-Oxytosylation of Propiophenone

This protocol outlines a general procedure for the enantioselective α-oxytosylation of a ketone, using propiophenone as a representative substrate.[1][3][6]

Materials:

  • Propiophenone

  • Chiral iodoaniline-lactate based catalyst

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral iodoarene catalyst (0.1 equiv) and TsOH·H₂O (1.5 equiv) in acetonitrile, add mCPBA (1.5 equiv).

  • Stir the mixture at room temperature for 1 hour to pre-form the active hypervalent iodine species.

  • Add propiophenone (1.0 equiv) to the reaction mixture.

  • Stir the resulting solution at room temperature for 60-72 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous Na₂CO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the α-tosyloxy ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_oxytosylation α-Oxytosylation Experimental Workflow premix Premix: Catalyst, TsOH, mCPBA in MeCN add_ketone Add Propiophenone premix->add_ketone 1 hour reaction Stir at Room Temperature add_ketone->reaction 60-72 hours quench Quench with Na2S2O3 / Na2CO3 reaction->quench extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification product α-Tosyloxy Ketone purification->product

Caption: Experimental workflow for the enantioselective α-oxytosylation of propiophenone.

Conclusion

Derivatives of 2-iodoresorcinol are valuable precursors for the synthesis of effective C2-symmetric chiral hypervalent iodine(III) catalysts. These catalysts have demonstrated significant utility in a range of asymmetric oxidative transformations, offering high yields and enantioselectivities. The provided protocols and data serve as a practical guide for researchers looking to implement these powerful synthetic methods. Further development in catalyst design and reaction scope is anticipated to expand the applications of these versatile reagents in complex molecule synthesis and drug discovery.

References

Application Notes: The Versatile Role of 2-Iodobenzene-1,3-diol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodobenzene-1,3-diol (CAS 41046-67-7) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive iodine atom and two hydroxyl groups on a benzene ring, offers multiple sites for chemical modification. The carbon-iodine bond is notably reactive, making it an excellent electrophilic partner in a variety of cross-coupling reactions.[1] This versatility allows for its strategic incorporation into diverse synthetic pathways, positioning it as a valuable intermediate in drug development and medicinal chemistry.

Key Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis is primarily centered on its participation in reactions that form key structural motifs found in many drug molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom on the ring is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C bond-forming reactions.[1] These reactions are fundamental for constructing the complex carbon skeletons of many APIs.[1]

    • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, enabling the synthesis of biaryl structures, a common feature in pharmaceuticals.[1][2] The reactivity order for halogens in this coupling is I > Br > Cl, making iodinated compounds like this compound highly efficient substrates.[2][3]

    • Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne to form aryl alkynes.[1][4] This reaction is conducted under mild conditions and is crucial for creating carbon-carbon bonds found in various complex molecules.[4]

    • Heck Coupling: While less common for aryl iodides compared to bromides, the Heck reaction can be used to form C-C bonds by coupling with alkenes.[1]

  • Copper-Catalyzed Diaryl Ether Synthesis (Ullmann Condensation): Diaryl ethers are a significant structural class in medicinal chemistry, present in numerous biologically active compounds.[5] The Ullmann condensation, a copper-catalyzed reaction, couples an aryl halide with a phenol to form a diaryl ether.[6] this compound can act as the aryl iodide component in this reaction, providing a direct route to polyhydroxylated diaryl ether intermediates.

  • Precursor to Hypervalent Iodine Reagents: this compound is a key precursor for synthesizing chiral hypervalent iodine(V) reagents.[1] These reagents are powerful tools in modern asymmetric synthesis, facilitating precise control over the stereochemistry of reaction products, which is a critical aspect of pharmaceutical development.[1]

Data Presentation

The following tables summarize representative quantitative data for key reactions involving aryl iodides, demonstrating the utility of this compound as a reactive partner.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

Reaction Type Aryl Iodide Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%)
Suzuki-Miyaura[2] 4-Bromo-3-iodophenol Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 90 >95
Suzuki-Miyaura[7] Iodobenzene 4-Methylphenylboronic acid Pd-HAP K₂CO₃ H₂O/TBAB 100 99
Sonogashira[8] 4-Iodoanisole Phenylacetylene CuI / 3-Pphen K₂CO₃ H₂O 100 Good

| Sonogashira[9] | Iodobenzene | Phenylacetylene | Pd/C / Cu₂O | N/A | THF/DMA | 80 | 74 |

Table 2: Representative Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type Reaction)

Aryl Iodide Phenol Catalyst System Ligand Base Solvent Temp (°C) Yield (%)
Iodobenzene[10] Phenol CuI (20 mol%) N/A Et₃N DMF 110 93
2-Iodophenol[11] 4-tert-Butylphenol CuI (5 mol%) Picolinic acid K₃PO₄ DMSO 80 95
Iodobenzene[12] Phenol Cu-NPs (10 mol%) N/A Cs₂CO₃ DMF 120 92

| Aryl Iodide[13] | N/A (Hydroxylation) | CuCl (10 mol%) | N/A | NaOAc | DMF | 40 | 79 |

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound from Resorcinol

This protocol describes the regioselective iodination of resorcinol to yield the target compound. The reaction is an electrophilic aromatic substitution where the electron-rich resorcinol acts as the nucleophile.[14][15]

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethyl ether (or Ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

  • Chloroform (CHCl₃)

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1.0 eq) and iodine (1.05-1.1 eq) in water.

  • Add sodium bicarbonate (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath and stir.

  • Allow the solution to gradually warm to room temperature over 1 hour while continuing to stir.

  • Transfer the mixture to a separatory funnel and extract with ethyl ether (3x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain a solid.

  • Grind the solid in cold (-10 °C) chloroform, filter the precipitate, and wash with additional cold chloroform to yield this compound as a white or pink solid.[5][14] Reported yields for this procedure range from 66-77%.[14]

G Resorcinol Resorcinol (in Water) Reaction Reaction Vessel 0 °C to RT, 1 hr Resorcinol->Reaction 1.0 eq Iodine Iodine (I₂) Iodine->Reaction 1.1 eq Base NaHCO₃ Base->Reaction 1.1 eq Extraction Liquid-Liquid Extraction (Ethyl Ether) Reaction->Extraction Reaction Mixture Drying Drying & Concentration (Na₂SO₄, Rotovap) Extraction->Drying Combined Organic Layers Purification Purification (Cold Chloroform Trituration) Drying->Purification Crude Solid Product Final Product: This compound Purification->Product Purified Solid

Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.[2][16]

Materials:

  • This compound (or other aryl iodide) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate [K₂CO₃] (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_Pd_Cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-I Pd0->OxAdd Pd_Intermediate Ar-Pd(II)-I L₂ OxAdd->Pd_Intermediate Transmetal Transmetalation Ar'B(OH)₂ + Base Pd_Intermediate->Transmetal Diaryl_Pd Ar-Pd(II)-Ar' L₂ Transmetal->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylIodide Aryl Iodide (e.g., this compound) ArylIodide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Copper-Catalyzed Diaryl Ether Synthesis

This protocol outlines a modern Ullmann-type condensation for the synthesis of diaryl ethers from an aryl iodide and a phenol.[10][11]

Materials:

  • This compound (or other aryl iodide) (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide [CuI] (0.05-0.20 eq)

  • Picolinic acid (optional ligand, 0.1 eq)

  • Potassium phosphate [K₃PO₄] (2.0 eq) or Triethylamine [Et₃N]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • To an oven-dried screw-cap test tube or flask, add CuI, the ligand (if used), the aryl iodide, the phenol, and the base (e.g., K₃PO₄).

  • Add the solvent (e.g., DMSO) and seal the vessel.

  • Heat the reaction mixture to 80-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the mixture with water and then with brine to remove the solvent and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product via silica gel column chromatography to isolate the diaryl ether.

References

detailed experimental procedure for the synthesis of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol. The synthesis involves the regioselective iodination of resorcinol using iodine and sodium bicarbonate in an aqueous medium. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The procedure has been compiled from established literature and offers a reliable method for obtaining the target compound with a good yield.

Introduction

This compound is a valuable organic intermediate used in the synthesis of more complex molecules, including specialty chemicals and pharmacologically active compounds.[1] Its structure, featuring both hydroxyl and iodo functional groups, makes it a versatile building block for various chemical transformations, such as cross-coupling reactions.[1] The synthesis of this compound is achieved through the electrophilic aromatic substitution of resorcinol. The reaction conditions, including temperature and pH, are critical for achieving regioselectivity and a high yield of the desired 2-iodo isomer over other possible products like 4-iodoresorcinol or di-iodinated species.[2]

This protocol details a widely used and effective method employing elemental iodine as the iodinating agent and sodium bicarbonate as a base. The reaction is performed at a controlled temperature to favor the formation of the desired product.

Reaction Scheme

Reactants: Resorcinol (1,3-dihydroxybenzene), Iodine (I₂), Sodium Bicarbonate (NaHCO₃) Product: this compound Mechanism: Electrophilic Aromatic Substitution

Reaction scheme for the synthesis of this compound from resorcinol.

Experimental Protocol

This procedure is based on a well-established method for the synthesis of 2-iodoresorcinol.[2][3]

3.1 Materials and Equipment

  • Chemicals:

    • Resorcinol (C₆H₆O₂)

    • Iodine (I₂)

    • Sodium Bicarbonate (NaHCO₃)

    • Distilled Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Chloroform (CHCl₃)

  • Equipment:

    • 250 mL round-bottomed flask

    • Magnetic stirrer and stir bar

    • Ice-water bath and ice/ethanol bath

    • Spatula

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

3.2 Procedure

  • Preparation of Reaction Mixture:

    • In a 250-mL round-bottomed flask equipped with a magnetic stir bar, add resorcinol (7.27 g, 66.0 mmol) and iodine (17.92 g, 70.6 mmol) to distilled water (46 mL).[2]

    • Place the flask in an ice-water bath to cool the mixture to 0 °C.

  • Iodination Reaction:

    • While stirring vigorously, slowly add sodium bicarbonate (6.16 g, 73.3 mmol) in small portions over 5 minutes.[2] Caution: Vigorous gas (CO₂) evolution will occur.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 20 minutes.

    • Continue stirring for an additional 10 minutes. The mixture will become a brown slurry.[2]

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers.

    • Wash the combined organic extract sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine) and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent (sodium sulfate).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.[2]

  • Purification:

    • Add chloroform (20 mL) to the solid residue and cool the mixture to -10 °C using an ice/ethanol bath.

    • Triturate (grind) the solid in the cold chloroform for 10-30 minutes.[2][4]

    • Filter the purified solid using a Buchner funnel and wash the precipitate with cold (-10 °C) chloroform (20 mL).[2]

    • A second crop of the product can be obtained by concentrating the filtrate and repeating the trituration process with a smaller volume of cold chloroform.[2]

    • Dry the final product under vacuum. The product should be stored in a dark bottle at 5 °C as it may slowly decompose upon exposure to light at room temperature.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValueReference
Reactants
Resorcinol7.27 g (66.0 mmol)[2]
Iodine17.92 g (70.6 mmol, ~1.07 eq)[2]
Sodium Bicarbonate6.16 g (73.3 mmol, ~1.11 eq)[2]
Product
Chemical NameThis compound
Molecular FormulaC₆H₅IO₂[5]
Molecular Weight236.01 g/mol [5]
Yield
Theoretical Yield~15.58 g
Actual Yield (Combined)10.3 g - 11.67 g[2]
Percent Yield66% - 75%[2]
Characterization
AppearanceCream-colored to white solid[2][4]
¹H NMR (DMSO-d₆)δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow prep 1. Preparation of Reaction Mixture (Resorcinol, I₂, H₂O at 0°C) reaction 2. Iodination Reaction (Add NaHCO₃, warm to RT) prep->reaction Vigorous Stirring extraction 3. Solvent Extraction (Ethyl Acetate) reaction->extraction After 30 min wash 4. Aqueous Washes (Na₂S₂O₃, Brine) extraction->wash dry 5. Drying (Anhydrous Na₂SO₄) wash->dry concentrate 6. Concentration (Rotary Evaporation) dry->concentrate purify 7. Purification (Trituration in cold CHCl₃) concentrate->purify product Final Product (this compound) purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Iodine: Toxic and corrosive. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Ethyl Acetate: Flammable liquid and vapor. Keep away from heat and open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for Laboratory Scale-Up of 2-Iodoresorcinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodoresorcinol is a valuable synthetic intermediate used in the preparation of various pharmaceuticals and complex organic molecules. Its synthesis involves the electrophilic iodination of resorcinol. Careful control of reaction conditions is crucial to favor the formation of the 2-iodo isomer over other potential products such as 4-iodoresorcinol and di- or tri-iodinated species. This document provides a detailed protocol for the laboratory scale-up synthesis of 2-iodoresorcinol, including reaction setup, purification, and characterization data. The presented method is adapted from a reliable and vetted procedure, ensuring reproducibility and a good yield.

Data Presentation

Table 1: Reagent Stoichiometry and Molar Equivalents

ReagentMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalent
Resorcinol110.117.2766.01.0
Iodine253.8117.9270.61.07
Sodium Bicarbonate84.016.1673.31.11

Table 2: Typical Reaction Yield and Purity

ProductAppearanceYield (g)Yield (%)TLC Rf Value*
2-Iodoresorcinol (First Crop)Cream-colored solid9.12580.48
2-Iodoresorcinol (Second Crop)Cream-colored solid1.1880.48
Total Combined Yield 10.3 66

*Eluent: 3:2 Hexanes/Ethyl Acetate on Silica Gel 60 F254 plates.[1]

Table 3: Side Product Information

Side ProductTLC Rf Value*Note
4-IodoresorcinolSimilar to 2-iodoresorcinolFormation is increased with inefficient stirring.[1]
2,4-DiiodoresorcinolSimilar to 2-iodoresorcinolFormation is increased with inefficient stirring.[1]
Resorcinol (unreacted)0.28

*Eluent: 3:2 Hexanes/Ethyl Acetate on Silica Gel 60 F254 plates.[1]

Experimental Protocols

1. Synthesis of 2-Iodoresorcinol

This protocol is based on a procedure from Organic Syntheses and describes the direct iodination of resorcinol.[1][2]

Materials:

  • Resorcinol (7.27 g, 66.0 mmol)

  • Iodine (17.92 g, 70.6 mmol)

  • Sodium bicarbonate (6.16 g, 73.3 mmol)

  • Distilled water (46 mL)

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chloroform

Equipment:

  • 250-mL one-necked, round-bottomed flask

  • Large, elliptical stir bar

  • Ice-water bath

  • Spatula

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 250-mL one-necked, round-bottomed flask equipped with a large, elliptical stir bar, add distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).[1][2]

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0 °C.

  • Addition of Sodium Bicarbonate: With vigorous stirring, slowly add sodium bicarbonate (6.16 g, 73.3 mmol) in small portions using a spatula over a period of 5 minutes.[1][2] Vigorous gas evolution (carbon dioxide) will be observed. Efficient stirring is critical to prevent foaming and to minimize the formation of side products.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates using a 3:2 hexanes/ethyl acetate eluent.[1] The Rf of 2-iodoresorcinol is approximately 0.48, while resorcinol has an Rf of 0.28.[1] The side products, 4-iodoresorcinol and 2,4-diiodoresorcinol, have similar Rf values to the desired product.[1]

  • Workup - Extraction: Once the reaction is complete, extract the products with ethyl acetate (3 x 50 mL).[1][2]

  • Workup - Washing: Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution and brine.[1][2]

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][2] The residue should solidify. If it does not, add chloroform (20 mL) and re-evaporate.[1]

  • Purification - First Crop: Triturate the solid residue in chloroform (20 mL) for 10 minutes at -10 °C (ice/ethanol bath).[1][2] Filter the solid and wash with cold (-10 °C) chloroform (20 mL) to yield the first crop of 2-iodoresorcinol as a cream-colored solid (approximately 9.12 g, 58%).[1][2]

  • Purification - Second Crop: Concentrate the filtrate under reduced pressure. Triturate the resulting residue in chloroform (7 mL) for 30 minutes at -10 °C.[1][2] Filter and wash with cold chloroform (5 mL) to obtain a second crop of 2-iodoresorcinol (approximately 1.18 g, 8%).[1][2] The combined yield is typically around 66%.[1][2]

Note on Scaling: A reaction conducted at twice the scale has been reported to give a 70% yield of 2-iodoresorcinol.[1]

Mandatory Visualization

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Resorcinol + Iodine + Water cooling Cool to 0 °C in Ice-Water Bath reactants->cooling addition Slowly Add Sodium Bicarbonate (Vigorous Stirring) cooling->addition reaction_mixture Reaction Mixture addition->reaction_mixture extraction Extract with Ethyl Acetate (3x) reaction_mixture->extraction washing Wash with 10% Na2S2O3 and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under Reduced Pressure drying->concentration trituration1 Triturate with Chloroform at -10 °C concentration->trituration1 filtration1 Filter and Wash with Cold Chloroform trituration1->filtration1 first_crop First Crop of 2-Iodoresorcinol filtration1->first_crop concentrate_filtrate Concentrate Filtrate filtration1->concentrate_filtrate Filtrate trituration2 Triturate Residue with Chloroform at -10 °C concentrate_filtrate->trituration2 filtration2 Filter and Wash with Cold Chloroform trituration2->filtration2 second_crop Second Crop of 2-Iodoresorcinol filtration2->second_crop

Caption: Experimental workflow for the synthesis and purification of 2-iodoresorcinol.

References

Application of 2-Iodobenzene-1,3-diol in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2IB13D-FM01

Introduction

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a versatile aromatic building block with significant potential in the synthesis of advanced functional materials. Its unique structure, featuring a reactive iodine atom and two hydroxyl groups on a benzene ring, allows for its use as a precursor in the development of materials with tailored properties. The presence of iodine offers a pathway for creating heteroatom-doped porous carbons, while the diol functionality enables its incorporation into polymeric structures and organic frameworks. This application note explores the use of this compound in the synthesis of functional materials, with a focus on heteroatom-doped porous carbons.

The primary application of this compound lies in its role as a precursor for amino acid-derived chiral hypervalent iodine(V) reagents, which are invaluable in modern asymmetric synthesis.[1] Beyond this, its structure makes it a versatile intermediate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are essential for constructing complex organic molecules for advanced materials.[1]

Key Applications and Significance

The incorporation of this compound into functional materials offers several advantages:

  • Heteroatom Doping: The iodine atom can be retained or released during carbonization processes, leading to the formation of iodine-doped or porous carbon materials with enhanced properties. Heteroatom-doped carbons are known for their improved conductivity and electrocatalytic activity.

  • Pore Engineering: The sublimation of iodine during high-temperature treatment can act as a pore-forming agent, creating micropores within a carbon matrix and leading to materials with high specific surface area.[2]

  • Precursor for Polymeric Materials: The diol functionality allows for the use of this compound as a monomer in the synthesis of polyesters, polyethers, and other polymers.

  • Building Block for Metal-Organic Frameworks (MOFs): After functionalization of the hydroxyl groups, this compound can serve as a ligand precursor for the synthesis of MOFs with potential applications in gas storage and catalysis.

Synthesis of this compound (Precursor)

A common method for the synthesis of this compound is the regioselective iodination of resorcinol.

dot

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of resorcinol.

Materials:

  • Resorcinol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chloroform

Procedure:

  • In a round-bottomed flask, dissolve resorcinol and iodine in deionized water.

  • Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Slowly add sodium bicarbonate in portions. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 30 minutes.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash successively with 10% aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by trituration in cold chloroform to yield this compound as a solid.

Quantitative Data:

ParameterValue/Range
Molar Ratio (Resorcinol:Iodine:NaHCO₃)~1 : 1.07 : 1.11
Reaction Temperature0 °C to Room Temperature
Typical Yield60-75%

Application Example: Synthesis of Heteroatom-Doped Porous Carbon

dot

Porous_Carbon_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_processing Material Processing A This compound D Sol-Gel Polymerization A->D B Formaldehyde B->D C Catalyst (e.g., Na2CO3) C->D E Aging and Drying D->E Formation of Iodinated Resin F Pyrolysis (Inert Atmosphere) E->F G Activation (Optional, e.g., CO2, steam) F->G H Heteroatom-Doped Porous Carbon G->H

Caption: Workflow for porous carbon synthesis.

Experimental Protocol: Synthesis of Iodine-Containing Porous Carbon (Representative)

Materials:

  • This compound

  • Formaldehyde solution (37 wt. % in H₂O)

  • Sodium carbonate (Na₂CO₃) as a catalyst

  • Deionized water

  • Ethanol

Procedure:

  • Sol-Gel Polymerization:

    • Dissolve this compound and sodium carbonate in deionized water.

    • Add formaldehyde solution to the mixture with stirring.

    • Seal the container and heat at a controlled temperature (e.g., 85-95 °C) for several days until a gel forms.

  • Aging and Drying:

    • Age the gel in the sealed container at the same temperature for a specified period.

    • Exchange the water in the gel with ethanol.

    • Dry the gel, for example, by solvent exchange followed by drying under vacuum or supercritical drying.

  • Pyrolysis (Carbonization):

    • Place the dried gel in a tube furnace.

    • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (e.g., 600-1000 °C) with a controlled heating rate. Hold at the final temperature for a few hours.

  • Activation (Optional):

    • To further enhance the porosity, the carbonized material can be activated. This involves heating the carbon in an atmosphere of steam or carbon dioxide at high temperatures (e.g., 800-1000 °C).

Expected Material Properties and Characterization:

The resulting material would be a heteroatom-doped porous carbon. Its properties can be characterized by various techniques:

  • Porosity and Surface Area: Nitrogen adsorption-desorption isotherms (BET analysis).

  • Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and bonding state of iodine and oxygen.

  • Crystalline Structure: X-ray Diffraction (XRD).

Quantitative Data for a Representative Resorcinol-Formaldehyde Derived Carbon:

The following table provides typical data for porous carbons derived from resorcinol (without iodine) to serve as a benchmark. The properties of carbons derived from this compound would be expected to vary.

PropertyTypical Value/Range
BET Surface Area500 - 2500 m²/g
Micropore Volume0.2 - 1.0 cm³/g
Total Pore Volume0.5 - 2.5 cm³/g
Carbonization Temperature600 - 1100 °C
Activation Temperature800 - 1000 °C

Conclusion

This compound is a promising precursor for the synthesis of functional materials, particularly heteroatom-doped porous carbons. Its unique chemical structure allows for the introduction of iodine into a carbon matrix and can influence the development of porosity. The provided protocols detail the synthesis of the precursor and a representative method for its potential application in creating advanced carbon materials. Further research into the direct synthesis of polymers, MOFs, and other functional materials from this compound is warranted to fully explore its potential in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the regioselective iodination of resorcinol (1,3-dihydroxybenzene).[1] This is typically achieved using elemental iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) in an aqueous solution at low temperatures.[2][3] Another reported method involves using a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.[2]

Q2: Why is the reaction temperature critical for achieving a high yield?

A2: The iodination of resorcinol can lead to a mixture of products, including the desired 2-iodo isomer, the 4-iodo isomer, and various di- and tri-iodinated species.[4][5] Maintaining a low temperature, typically 0°C, is crucial for controlling the regioselectivity of the reaction and favoring the formation of this compound while minimizing side products.[3][5]

Q3: My yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, inefficient stirring, or improper rate of reagent addition can lead to the formation of undesired isomers and poly-iodinated products.[3][5]

  • Product Loss During Workup: The product may be lost if extraction is incomplete or if it degrades during purification. It's important to check the aqueous layer for any dissolved product.[6]

  • Acid-Catalyzed Rearrangement: 2-Iodoresorcinol can rearrange to other isomers, such as 4-iodoresorcinol, or disproportionate under acidic conditions.[4] Ensure the workup and purification steps avoid strong acids.

Q4: How can I purify the final product effectively?

A4: Purification is commonly achieved by trituration or crystallization. After the initial extraction and concentration, the crude solid can be ground in cold chloroform.[2][3] The desired this compound is less soluble in cold chloroform than the starting material and some side products, allowing for its isolation by filtration.[3] Recrystallization from water is another method to obtain the pure compound.[4]

Q5: What is the role of sodium bicarbonate in the reaction?

A5: Sodium bicarbonate acts as a base. The iodination of the electron-rich resorcinol ring is an electrophilic aromatic substitution.[5] The basic conditions enhance the nucleophilicity of the resorcinol, facilitating the reaction with iodine, which is a relatively weak electrophile.[5] The base also neutralizes the hydriodic acid (HI) formed during the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Formation of 4-iodo, 2,4-diiodo, or 4,6-diiodo isomers.[4][5]2. Inefficient stirring during reaction.[3]3. Reaction temperature was too high.[5]4. Product loss during aqueous workup.[6]1. Monitor by TLC: Compare the Rf of your product to resorcinol and known side products. An Rf of ~0.48 for 2-iodoresorcinol (3:2 hexanes/ethyl acetate) has been reported.[3]2. Ensure Vigorous Stirring: Use a large stir bar or mechanical stirrer to maintain a good vortex and prevent the formation of foam, ensuring homogenous mixing.[3]3. Maintain 0°C: Use an ice-water bath and add reagents slowly to control the temperature.[3]4. Check Aqueous Layer: Before discarding the aqueous layer after extraction, test a small sample to ensure no product is left behind.
Difficult Purification / Oily Residue 1. Presence of multiple iodinated isomers and unreacted resorcinol.[4]2. Incomplete removal of solvent.1. Trituration: Vigorously stir the crude solid residue in cold (-10°C) chloroform, then filter. This selectively isolates the desired product.[2][3]2. Co-evaporation: If the residue is oily, add a solvent like chloroform and evaporate it again under reduced pressure to help induce solidification.[3]
Product Decomposes or Changes Color 1. Exposure to acid, leading to rearrangement.[4]2. Instability upon exposure to light and air at room temperature.[3]1. Avoid Strong Acids: Ensure all workup and purification steps are performed under neutral or slightly basic conditions.2. Proper Storage: Store the purified product in a dark bottle at low temperatures (e.g., 5°C) to prevent decomposition.[3]

Experimental Protocols

Key Protocol: Iodination of Resorcinol using Iodine and Sodium Bicarbonate

This protocol is based on a procedure from Organic Syntheses, which has been shown to provide yields ranging from 58% to 75%.[3]

  • Reaction Setup: In a round-bottomed flask equipped with a large, efficient stir bar, add resorcinol (1.0 eq), iodine (1.05-1.1 eq), and distilled water.

  • Cooling: Place the flask in an ice-water bath and stir vigorously until the temperature of the mixture reaches 0°C.

  • Base Addition: Slowly add sodium bicarbonate (1.1 eq) in small portions over approximately 5 minutes. Vigorous stirring is essential to manage the resulting CO₂ evolution and ensure efficient mixing.[3]

  • Reaction: Allow the mixture to gradually warm to room temperature while stirring for about 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (e.g., 3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with a 10% aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.[3]

  • Purification: Add cold (-10°C) chloroform to the solid residue and stir vigorously (triturate) for 10-30 minutes. Filter the resulting precipitate and wash with a small amount of cold chloroform to yield the purified this compound as a white or cream-colored solid.[2][3]

Visualizations

G cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification A 1. Combine Resorcinol, Iodine, and Water B 2. Cool to 0°C in Ice Bath A->B C 3. Add NaHCO3 (slowly, with vigorous stirring) B->C D 4. Stir for 1h, warming to RT C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash Organic Layer (aq. Na2S2O3, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Triturate Crude Solid in Cold Chloroform (-10°C) G->H I 9. Filter Precipitate H->I J 10. Wash with Cold Chloroform & Dry I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Low Yield or Impure Product CheckTLC Analyze crude mixture by TLC/NMR Start->CheckTLC Isomers Side Products Detected? (e.g., 4-iodo, di-iodo isomers) CheckTLC->Isomers OptimizeConditions Solution: - Ensure temp is 0°C - Improve stirring efficiency - Slow base addition Isomers->OptimizeConditions Yes NoIsomers Main product looks clean, but yield is low Isomers->NoIsomers No CheckWorkup Was product lost during workup? NoIsomers->CheckWorkup ImproveWorkup Solution: - Analyze aqueous layer - Ensure complete extraction - Avoid strong acids CheckWorkup->ImproveWorkup Yes ImprovePurification Solution: - Optimize trituration (solvent, temp, time) - Consider recrystallization CheckWorkup->ImprovePurification No, workup was efficient

References

Technical Support Center: Purification of Crude 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Iodobenzene-1,3-diol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing solutions and preventative measures.

Issue 1: Low Purity After Initial Synthesis

Question: My initial batch of this compound shows significant impurities by TLC analysis. What are the likely impurities and how can I remove them?

Answer: The purity of your final compound is crucial for its intended application. Common impurities in the synthesis of this compound from resorcinol include:

  • Unreacted Resorcinol: This is a common impurity if the iodination reaction does not go to completion.

  • 4-Iodobenzene-1,3-diol: This is a constitutional isomer that can form during the synthesis.

  • Di-iodinated resorcinols: Over-iodination can lead to the formation of di-iodinated byproducts.

A multi-step purification strategy involving recrystallization and/or column chromatography is recommended to remove these impurities.

Issue 2: Product Degradation During Column Chromatography

Question: I am observing streaking on my TLC plates and a lower than expected yield after column chromatography on silica gel. What could be the cause?

Answer: Iodinated phenols, including this compound, can be sensitive to the acidic nature of standard silica gel, leading to degradation. This can manifest as streaking on TLC plates and a loss of product during column chromatography.

To mitigate this, you can use deactivated silica gel. Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. It is recommended to flush the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample[1][2].

Issue 3: Difficulty in Separating this compound from its 4-Iodo Isomer

Question: The Rf values of this compound and the suspected 4-iodo isomer are very close on TLC. How can I improve their separation?

Answer: The separation of constitutional isomers can be challenging. If you are struggling to separate this compound from 4-Iodobenzene-1,3-diol, consider the following:

  • Optimize your solvent system: A slight change in the polarity of your eluent can sometimes improve separation. Experiment with different ratios of hexane and ethyl acetate.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, you could explore other stationary phases like alumina (neutral or basic).

  • Recrystallization: Sometimes, fractional crystallization can be effective in separating isomers if their solubilities in a particular solvent system are sufficiently different.

Issue 4: Product Discoloration

Question: My purified this compound has a pinkish or brownish hue. What causes this and how can I obtain a colorless product?

Answer: Phenolic compounds can be prone to oxidation, which can lead to discoloration. Exposure to light and air can accelerate this process. To obtain a colorless product, consider the following:

  • Work under an inert atmosphere: When possible, perform purification steps under an inert gas like nitrogen or argon to minimize oxidation.

  • Protect from light: Use amber-colored glassware or wrap your flasks and columns in aluminum foil to protect the compound from light.

  • Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of crude this compound?

A1: For initial purification, recrystallization is often a good starting point. A common method involves dissolving the crude product in a minimal amount of hot chloroform and then allowing it to cool slowly. Alternatively, a mixed solvent system of chloroform and petroleum ether can be used for crystallization.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. By spotting fractions on a TLC plate and eluting with an appropriate solvent system (e.g., 3:2 hexanes/ethyl acetate), you can identify which fractions contain your desired product and which contain impurities[3].

Q3: What are the storage recommendations for purified this compound?

A3: To ensure the long-term stability of your purified product, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere can further prevent degradation.

Data Presentation

Table 1: TLC Data for this compound and Related Compounds

CompoundStationary PhaseMobile Phase (v/v)Rf Value
This compoundSilica Gel 60 F254Hexanes/Ethyl Acetate (3:2)0.48[3]
ResorcinolSilica Gel 60 F254Hexanes/Ethyl Acetate (3:2)0.28[3]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., chloroform or an ethyl acetate/hexane mixture) and gently heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can help to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound on Deactivated Silica Gel

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pack a chromatography column with the slurry.

    • Flush the packed column with 1-2 column volumes of the eluent containing 1-3% triethylamine[1][2].

    • Flush the column with 1-2 column volumes of the pure eluent to remove excess triethylamine.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system (e.g., hexanes/ethyl acetate, 3:2).

    • Maintain a constant flow rate and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC/NMR) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC/NMR) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Purity < 98% PureProduct Pure this compound PurityCheck1->PureProduct Purity > 98% PurityCheck2->PureProduct Purity > 98% Impure Impure Product PurityCheck2->Impure Purity < 98%

Caption: General purification workflow for crude this compound.

TroubleshootingWorkflow start Low Purity or Degradation Observed check_silica Is standard silica gel being used? start->check_silica deactivate_silica Use deactivated silica gel (e.g., with triethylamine) check_silica->deactivate_silica Yes check_isomers Are isomers (e.g., 4-iodo) present? check_silica->check_isomers No deactivate_silica->check_isomers optimize_column Optimize column chromatography (solvent gradient, different stationary phase) check_isomers->optimize_column Yes check_oxidation Is the product discolored? check_isomers->check_oxidation No optimize_column->check_oxidation protect_product Protect from light and air; use activated charcoal during recrystallization check_oxidation->protect_product Yes end Improved Purity and Yield check_oxidation->end No protect_product->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Sonogashira Coupling with 2-Iodoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists utilizing the Sonogashira coupling reaction with 2-iodoresorcinol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to navigate the nuances of this specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of 2-iodoresorcinol, an electron-rich and potentially sensitive substrate.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira reaction with 2-iodoresorcinol is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in the Sonogashira coupling of 2-iodoresorcinol can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common issue.

      • Observation: A black precipitate (palladium black) may be visible.

      • Solution:

        • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).

        • Use Fresh Catalysts: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide are fresh. CuI can degrade over time.

        • Ligand Choice: For electron-rich aryl iodides like 2-iodoresorcinol, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.

    • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.

      • Solution:

        • Solvent: While THF and DMF are common, they can sometimes promote palladium black formation. Consider using toluene or dioxane in combination with an amine base.

        • Base: An amine base is required to deprotonate the terminal alkyne. Triethylamine (TEA) and diisopropylamine (DIPA) are frequently used. Ensure the base is dry and used in excess (typically 2-5 equivalents). For sensitive substrates, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial, particularly in copper-free setups.

        • Temperature: 2-Iodoresorcinol is an aryl iodide, which is generally the most reactive halide for this coupling and can often react at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary. For less reactive coupling partners, temperatures up to 80-100 °C in a sealed tube might be required.

    • Poor Reagent Quality: Impurities in your starting materials can poison the catalyst.

      • Solution: Ensure 2-iodoresorcinol and the terminal alkyne are pure. If necessary, purify them before use.

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

  • Question: My main product is the dimer of my starting alkyne. How can I suppress this side reaction?

  • Answer: Alkyne homocoupling, or Glaser coupling, is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[1]

    • Solutions:

      • Strictly Anaerobic Conditions: The most crucial step is to remove all oxygen from the reaction mixture by thoroughly degassing the solvent and reagents and maintaining a robust inert atmosphere.

      • Copper-Free Conditions: The copper(I) co-catalyst is a major contributor to Glaser coupling. Switching to a copper-free Sonogashira protocol is a highly effective strategy to minimize this side reaction. These conditions may require specific ligands and potentially higher temperatures to proceed efficiently.

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Issue 3: Difficult Purification

  • Question: I am having trouble purifying my final product from the reaction mixture. What are some common strategies?

  • Answer: Purification can be challenging due to the presence of the catalyst, ligands, homocoupled byproducts, and residual starting materials.

    • Solutions:

      • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove the amine base and its salts. Washing with a dilute acid solution (e.g., 1M HCl) can remove residual amine, while a wash with aqueous ammonium chloride can help to remove copper salts.

      • Filtration: Passing the crude reaction mixture through a plug of silica gel or Celite can help to remove the palladium catalyst.

      • Column Chromatography: This is the most common method for purifying the final product. A carefully selected solvent system (e.g., hexanes/ethyl acetate) will be necessary to separate the desired product from the less polar alkyne dimer and other impurities. The phenolic nature of the product from 2-iodoresorcinol may cause streaking on the column; adding a small amount of a polar solvent like methanol or a trace of acetic acid to the eluent can sometimes improve the separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?

    • A1: The reactivity order is I > OTf > Br >> Cl.[1] Aryl iodides like 2-iodoresorcinol are the most reactive substrates and often allow for milder reaction conditions.

  • Q2: Can I perform a Sonogashira coupling on 2-iodoresorcinol without protecting the hydroxyl groups?

    • A2: Yes, it is often possible to perform the Sonogashira coupling without protecting the phenolic hydroxyl groups. The reaction is generally tolerant of a wide range of functional groups. However, the acidic nature of the phenols may require the use of a sufficient excess of the amine base to neutralize them in addition to deprotonating the alkyne. If side reactions involving the hydroxyl groups are observed, protection (e.g., as a silyl ether or methyl ether) may be necessary.

  • Q3: What are the advantages of a copper-free Sonogashira coupling?

    • A3: The primary advantage is the significant reduction of the alkyne homocoupling (Glaser coupling) side product.[1] This simplifies purification and can improve the yield of the desired cross-coupled product. It also avoids the use of potentially toxic copper salts.

  • Q4: My reaction turns black immediately after adding the reagents. What does this mean?

    • A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This leads to a loss of catalytic activity. Common causes include the presence of oxygen, impurities in the reagents or solvent, or using a solvent that does not adequately stabilize the catalytic species (anecdotal evidence suggests THF may sometimes promote this).

Data Presentation: Comparison of Reaction Conditions

The following tables summarize how different reaction parameters can affect the outcome of a Sonogashira coupling, with data drawn from reactions with substrates similar to 2-iodoresorcinol.

Table 1: Effect of Different Bases on Yield

EntryAryl HalideAlkyneBaseSolventTemperature (°C)Yield (%)
14-IodonitrobenzenePhenylacetylenePiperidineN/A50High
24-IodonitrobenzenePhenylacetyleneNEt₃N/A50High
34-IodonitrobenzenePhenylacetyleneCs₂CO₃N/A25Poor
44-IodonitrobenzenePhenylacetyleneK₂CO₃N/A25Poor
54-IodonitrobenzenePhenylacetyleneDIPEAN/A25Poor

Data adapted from a study on the effect of different bases in the Sonogashira reaction.

Table 2: Comparison of Catalysts for Electron-Rich Aryl Iodides

EntryAryl IodideAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)
1Electron-richPhenylacetylenePd(PPh₃)₂Cl₂ / CuIAmineRoom TempVaries
2Electron-richPhenylacetylenePd(OAc)₂ / Ligand / CuIToluene80Good
3Electron-richPhenylacetylenePd/C / CuIDMF100Moderate
4Electron-richPhenylacetyleneFe₃O₄@SiO₂–NHC–Pd(II) (Copper-free)Solvent-free100High

This table provides a qualitative comparison based on literature for electron-rich aryl iodides.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Iodoresorcinol (Copper Co-catalyzed)

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoresorcinol (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.

  • Solvent and Base Addition:

    • Add a degassed solvent (e.g., triethylamine or a mixture of toluene and triethylamine). The concentration is typically in the range of 0.1-0.5 M with respect to the 2-iodoresorcinol.

  • Alkyne Addition:

    • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction:

    • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Reagents: - 2-Iodoresorcinol - Alkyne - Pd Catalyst - CuI (optional) - Base Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Solvent Degassed Solvent Solvent->Setup Monitoring Reaction Monitoring (TLC/LC-MS) Setup->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of 2-iodoresorcinol.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative_add Ar-Pd(II)-I(L₂) Pd0->Pd_oxidative_add Oxidative Addition (Ar-I) Pd_transmetalation Ar-Pd(II)-alkyne(L₂) Pd_oxidative_add->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination (Ar-Alkyne) CuI Cu(I)I Cu_alkyne Cu(I)-Alkyne CuI->Cu_alkyne + Alkyne + Base Cu_alkyne->Pd_oxidative_add Transmetalation Bridge Cu_alkyne->CuI Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed cross-coupling reactions involving 2-Iodobenzene-1,3-diol.

Section 1: Troubleshooting Guides

This section offers a question-and-answer format to directly address specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of this compound

Question: My Suzuki-Miyaura/Heck/Sonogashira coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in palladium-catalyzed reactions with this compound is a common issue that can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The two hydroxyl groups on the substrate can play a significant role in catalyst inhibition.

Potential Causes and Solutions:

  • Catalyst Inhibition by Hydroxyl Groups: The 1,3-diol functionality can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.

    • Solution:

      • Use a stronger base: A strong base (e.g., K₃PO₄, Cs₂CO₃) can deprotonate the hydroxyl groups, forming a phenoxide which may have a different coordination behavior.

      • Protect the hydroxyl groups: Although less ideal due to extra steps, protecting the hydroxyl groups as ethers (e.g., methoxy, benzyloxy) or silyl ethers can prevent chelation.

      • Ligand selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) that can create a sterically hindered environment around the palladium, potentially disfavoring bidentate chelation by the substrate.[1][2]

  • Inadequate Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.

    • Solution:

      • Choice of Palladium Precatalyst: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst known for efficient activation.[3]

      • Inert Atmosphere: Ensure rigorous exclusion of oxygen, which can oxidize the active Pd(0) catalyst.[4] Degas all solvents and reagents thoroughly.

      • Monitor for Palladium Black: The formation of a black precipitate indicates catalyst aggregation and deactivation. This can be mitigated by using a higher ligand-to-palladium ratio, lower reaction temperatures, or catalyst stabilizers.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate.

    • Solution:

      • Base Screening: The choice of base is critical. For phenolic substrates, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[5] The base strength can influence the transmetalation step and the substrate's reactivity.[6][7]

      • Solvent Screening: Test a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are common choices. The addition of water can sometimes be beneficial, especially when using inorganic bases.[4]

Problem 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction with this compound. What are these side products and how can I minimize them?

Answer:

Side reactions are common in cross-coupling chemistry, and the diol functionality of your substrate can promote specific unwanted pathways.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid (in Suzuki-Miyaura): This is often observed when the reaction is sluggish or if Pd(II) species are present in the reaction mixture.

    • Mitigation:

      • Ensure a thoroughly deoxygenated reaction environment to prevent oxidation of Pd(0).

      • Use a reliable Pd(0) source or ensure complete in-situ reduction of your Pd(II) precatalyst before adding the coupling partners.[8]

  • Protodeboronation of the Boronic Acid (in Suzuki-Miyaura): The boronic acid reacts with a proton source to regenerate the corresponding arene.

    • Mitigation:

      • Use a non-protic solvent or minimize the amount of water in the reaction.

      • Employ a stronger base to facilitate the desired transmetalation.

  • Reductive Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom.

    • Mitigation:

      • Ensure all reagents are pure and free of potential reducing agents.

      • Optimize the reaction temperature; sometimes lowering the temperature can reduce this side reaction.

  • Glaser Coupling (in Sonogashira): Homocoupling of the terminal alkyne can occur, especially in the presence of copper co-catalysts and oxygen.

    • Mitigation:

      • Rigorously exclude oxygen from the reaction.

      • Consider a copper-free Sonogashira protocol.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl groups on this compound before performing a cross-coupling reaction?

A1: Not necessarily, and it is often preferable to avoid protection/deprotection steps. Many palladium-catalyzed cross-coupling reactions are tolerant of free hydroxyl groups.[10] However, if you are experiencing persistent issues with low yield or catalyst deactivation that cannot be solved by optimizing other reaction parameters (ligand, base, solvent), protection of the hydroxyl groups may be a viable strategy.

Q2: What is the best palladium catalyst to use for reactions with this compound?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (Suzuki-Miyaura, Heck, Sonogashira) and the coupling partner. However, for electron-rich aryl iodides like this compound, catalysts based on bulky, electron-rich phosphine ligands are often a good starting point.[1][2] Examples include catalysts derived from ligands like XPhos, SPhos, or RuPhos.

Q3: How does the choice of base affect the reaction?

A3: The base plays multiple crucial roles. In Suzuki-Miyaura coupling, it facilitates the formation of the active boronate species for transmetalation.[11] In Heck and Sonogashira reactions, it is necessary to neutralize the hydrogen halide formed during the catalytic cycle.[12][13] For a substrate with acidic protons like this compound, the base can also deprotonate the hydroxyl groups, which can influence the substrate's reactivity and its interaction with the catalyst. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DBU) is highly recommended.[6][7]

Q4: My reaction mixture turns black. What does this mean and what should I do?

A4: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indication of catalyst decomposition and aggregation. The small, catalytically active palladium nanoparticles have agglomerated into larger, inactive particles. To address this, you can try:

  • Increasing the ligand-to-palladium ratio to better stabilize the catalytic species.

  • Lowering the reaction temperature.

  • Using a different solvent that may better solubilize the catalyst.

  • Employing a phase-transfer catalyst (e.g., TBAB) which can sometimes help stabilize the catalyst.

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, yes, but it can be challenging for homogeneous catalysts in a laboratory setting. For heterogeneous catalysts like palladium on carbon, reactivation procedures involving washing with solvents or treatment with acids or bases have been reported.[14] For homogeneous catalysts that have formed palladium black, it is often more practical to filter off the precipitate and add a fresh portion of catalyst.

Section 3: Data Presentation

The following tables provide a summary of representative quantitative data for palladium-catalyzed cross-coupling reactions of similar substrates to serve as a starting point for your optimizations.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Iodide

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001265
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene100892
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF801095
4Pd(PPh₃)₄ (5)-K₂CO₃DMF1101278

Data is representative and adapted from studies on similar electron-rich aryl iodides.

Table 2: Effect of Base on Heck Reaction of an Iodophenol

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1201885
3Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcNMP1201688
4PdCl₂(PPh₃)₂ (3)-Cs₂CO₃Dioxane1002082

Data is representative and based on general trends observed for Heck reactions of iodophenols.

Table 3: Comparison of Conditions for Sonogashira Coupling of an Iodophenol

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)-CuI (3)Et₃NTHF601288
2Pd(PPh₃)₄ (5)-CuI (5)PiperidineDMF80891
3Pd(OAc)₂ (2)Xantphos (4)-Cs₂CO₃Dioxane1001675 (Copper-free)
4Pd₂(dba)₃ (1)P(t-Bu)₃ (3)CuI (2)DBUAcetonitrile701094

Data is representative and compiled from various sources on Sonogashira couplings of iodophenols.[4]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-1.5 times the amount of Pd).

  • Add the degassed solvent (e.g., dioxane, toluene, or THF, to make a 0.1-0.5 M solution).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction of this compound

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used, e.g., PPh₃ or P(o-tol)₃), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF, DMA, or NMP).

  • Add the alkene (1.1-1.5 equiv).

  • Seal the tube and heat to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, partition the reaction mixture between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify by column chromatography or crystallization.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N or piperidine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Section 5: Mandatory Visualizations

Catalyst_Deactivation_Pathway cluster_catalytic_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd0 Active Pd(0)L_n Ox_Add Oxidative Addition Active_Pd0->Ox_Add Ar-I Aggregation Aggregation Active_Pd0->Aggregation Oxidation Oxidation (O₂) Active_Pd0->Oxidation Pd_II_Intermediate Ar-Pd(II)-I(L_n) Ox_Add->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Coupling Partner Chelation Chelation by This compound Pd_II_Intermediate->Chelation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Pd0 Product Inactive_Chelate Inactive (diol)Pd(II) Complex Chelation->Inactive_Chelate Pd_Black Palladium Black (Inactive Pd(0)) Aggregation->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII

Caption: Potential catalyst deactivation pathways in reactions of this compound.

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

References

managing regioselectivity in the synthesis of iodinated resorcinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of iodinated resorcinols. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage regioselectivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of 2-iodoresorcinol and 4-iodoresorcinol in my reaction?

A1: The iodination of resorcinol is highly sensitive to reaction conditions, and obtaining a mixture of isomers is a common issue.[1] The two primary sites for electrophilic attack are the C2 and C4 positions. The ratio of these products is governed by kinetic versus thermodynamic control.

  • Kinetic Control: Reaction conditions like using molecular iodine (I₂) with sodium bicarbonate (NaHCO₃) in water at 0°C tend to favor the formation of 2-iodoresorcinol, the kinetically controlled product.[2][3] This position, located between the two hydroxyl groups, is highly activated.[2]

  • Thermodynamic Control: The 4-iodoresorcinol isomer is generally more thermodynamically stable. Using reagents like iodine monochloride (ICl) or allowing for rearrangement under acidic conditions can favor the formation of the 4-iodo and 4,6-diiodo products.[1][3]

Q2: How can I selectively synthesize 2-iodoresorcinol?

A2: To favor the formation of 2-iodoresorcinol, you should use conditions that are under kinetic control. A widely used and reliable method involves the reaction of resorcinol with iodine in the presence of sodium bicarbonate at low temperatures (e.g., 0°C).[3][4] The bicarbonate neutralizes the HI byproduct, preventing acid-catalyzed rearrangement to the more stable 4-iodo isomer.[1] Vigorous stirring is also crucial to prevent localized concentration gradients that can lead to side products.[4]

Q3: How can I selectively synthesize 4-iodoresorcinol?

A3: The synthesis of 4-iodoresorcinol requires conditions that favor the thermodynamically more stable product. A reliable method is to use iodine monochloride (ICl) as the iodinating agent in a solvent like diethyl ether at 0°C.[1] This method provides excellent yield and selectivity for the 4-iodo isomer.[1] It is important to note that using ICl can also lead to the formation of di- and tri-iodinated resorcinols if stoichiometry is not carefully controlled.[1]

Q4: My reaction is producing significant amounts of di- and tri-iodinated resorcinols. How can I prevent this?

A4: The resorcinol ring is highly activated by the two hydroxyl groups, making it prone to multiple iodinations.[5][6] To prevent over-iodination:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating agent for mono-iodination. Using a large excess will inevitably lead to poly-iodinated products.[5]

  • Reaction Temperature: Keep the reaction temperature low (e.g., 0°C) to reduce the reaction rate and improve control.

  • Slow Addition: Add the iodinating agent slowly and portion-wise to the resorcinol solution to avoid high local concentrations.[4]

  • Protecting Groups: For complex syntheses, acetylation of the hydroxyl groups can attenuate their activating influence, allowing for more controlled substitution.[6]

Q5: I've isolated 2-iodoresorcinol, but it seems to be rearranging into other products upon storage or during workup. What is happening?

A5: 2-Iodoresorcinol is the kinetically favored product and can rearrange to the more thermodynamically stable 4-iodoresorcinol and 4,6-diiodoresorcinol, especially in the presence of acid.[1][3] This rearrangement is a reversible electrophilic substitution process. To prevent this, ensure that all workup steps are performed under neutral or slightly basic conditions and avoid exposure to strong acids, particularly at elevated temperatures.[1]

Q6: What is the best way to purify my crude iodinated resorcinol product?

A6: Purification strategies depend on the specific product and impurities.

  • Recrystallization: This is a common and effective method. For example, 2-iodoresorcinol can be purified by recrystallization from water.[1]

  • Trituration: This technique is useful for removing more soluble impurities. Crude 2-iodoresorcinol can be triturated with cold chloroform to yield a purer solid.[4][7]

  • Column Chromatography: For complex mixtures of isomers or when high purity is required, silica gel column chromatography is a viable option. A common eluent system is a hexane/ethyl acetate mixture.[4]

Data Presentation: Regioselectivity under Various Conditions

The choice of reagents and reaction conditions has a profound impact on the regiochemical outcome of resorcinol iodination. The following table summarizes key findings from cited literature.

Target ProductIodinating SystemSolventBase/AcidTemp.Outcome/YieldReference
2-Iodoresorcinol I₂WaterNaHCO₃0 °CGood yield (66-77%), kinetically controlled product.[3][4]
4-Iodoresorcinol IClDry EtherNone0 °CExcellent yield, thermodynamically favored product.[1]
4,6-Diiodoresorcinol ICl (2+ equiv.)Dry EtherNone0 °CHigh yield (90%).[1]
2,4-Diiodoresorcinol KIO₃/KI/HClWaterHClRTMajor product (56% isolated yield).[3]
2,4,6-Triiodoresorcinol I₂ (excess)WaterNaHCO₃25 °CGood yield (57%).[1]
Mixture of Isomers I₂Aqueous SolutionSlightly AcidicRTSlow reaction, mixture of 2- and 4-iodoresorcinol.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodoresorcinol (Kinetic Control) [4][7]

This protocol is based on the procedure reported in Organic Syntheses.

  • Preparation: In a 250-mL round-bottomed flask equipped with a large magnetic stir bar, add distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0°C.

  • Reaction: With vigorous stirring, slowly add sodium bicarbonate (6.16 g, 73.3 mmol) in small portions over approximately 5 minutes. Vigorous CO₂ evolution will be observed. Maintain the temperature at 0°C.

  • Workup: After the addition is complete, remove the ice bath and stir the mixture for 2.5 hours at room temperature. The reaction mixture will become a thick, yellow-orange paste. Add a solution of sodium thiosulfate (0.3 g in 10 mL of water) and stir for 10 minutes to quench any unreacted iodine.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (3 x 15 mL).

  • Purification: The crude solid is triturated in cold chloroform (-10°C, 20 mL) for 10 minutes, filtered, and washed with more cold chloroform to yield 2-iodoresorcinol as a cream-colored solid. A second crop can be obtained from the filtrate. Combined yields are typically in the range of 66-75%.

Protocol 2: Synthesis of 4-Iodoresorcinol & 4,6-Diiodoresorcinol (Thermodynamic Control) [1]

This protocol utilizes iodine monochloride for selective iodination at the C4 and C6 positions.

  • Preparation: Dissolve resorcinol (2.75 g, 25 mmol) in dry diethyl ether (25 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reaction (for 4,6-Diiodoresorcinol): Slowly add a solution of iodine monochloride (8.2 g, 50.5 mmol, ~2 equivalents) in dry diethyl ether (50 mL) to the resorcinol solution at 0°C.

  • Reaction (for 4-Iodoresorcinol): Note: For mono-iodination, use approximately 1 equivalent of ICl.

  • Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Add water (50 mL) and sodium sulfite (1.5 g) to quench excess ICl, resulting in a light yellow solution. Separate the ether layer, dry it over MgSO₄, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crystalline residue can be purified by trituration with water and drying in a desiccator. The typical yield for 4,6-diiodoresorcinol is around 90%.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for the regioselective iodination of resorcinol.

G cluster_start Starting Material cluster_decision Desired Regioisomer? cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway cluster_poly Poly-iodination Pathway Resorcinol Resorcinol Decision Target Product Resorcinol->Decision Reagents_K Reagents: I₂ / NaHCO₃ Decision->Reagents_K C2-Iodo (Kinetic) Reagents_T Reagents: Iodine Monochloride (ICl) Decision->Reagents_T C4-Iodo (Thermodynamic) Reagents_P Reagents: Excess I₂ or ICl Decision->Reagents_P Poly-iodo Conditions_K Conditions: H₂O, 0°C Reagents_K->Conditions_K Product_K 2-Iodoresorcinol Conditions_K->Product_K Conditions_T Conditions: Dry Ether, 0°C Reagents_T->Conditions_T Product_T 4-Iodoresorcinol (or 4,6-Diiodoresorcinol) Conditions_T->Product_T Conditions_P Conditions: Various Reagents_P->Conditions_P Product_P Di- / Tri-iodoresorcinols Conditions_P->Product_P

Caption: Decision workflow for regioselective iodination of resorcinol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Combine Resorcinol, Iodinating Agent, and Solvent cool 2. Cool Mixture (e.g., to 0°C) react 3. Add Base (if needed) or Reagent Solution Slowly cool->react stir 4. Stir for Specified Time (Monitor by TLC) quench 5. Quench Excess Reagent (e.g., Na₂S₂O₃) stir->quench isolate 6. Isolate Crude Product (Filtration / Extraction) purify 7. Purify Product (Trituration / Recrystallization) final_product Pure Iodinated Resorcinol purify->final_product

Caption: General experimental workflow for resorcinol iodination.

References

removal of di- and tri-iodinated impurities from 2-iodoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-iodoresorcinol and the removal of common di- and tri-iodinated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinated impurities found in a crude 2-iodoresorcinol synthesis?

During the iodination of resorcinol, several side products can form, leading to impurities in the final product. The most common iodinated impurities are isomers and over-iodinated species such as 4-iodoresorcinol, 2,4-diiodoresorcinol, and 2,4,6-triiodoresorcinol.[1][2] The formation of these impurities is often influenced by reaction conditions.[1]

Q2: What are the recommended methods for purifying crude 2-iodoresorcinol?

Several methods have been successfully employed to purify 2-iodoresorcinol and remove di- and tri-iodinated impurities. The primary techniques include:

  • Recrystallization: This is a common and effective method, with water being a suitable solvent for obtaining pure 2-iodoresorcinol.[1][3]

  • Trituration: This technique involves washing the solid crude product with a solvent in which the desired product has low solubility while the impurities are more soluble. Chloroform at low temperatures has been shown to be effective.[2][4]

  • Column Chromatography: Silica gel column chromatography can be used to separate 2-iodoresorcinol from its isomers and more highly iodinated species.[4][5]

  • High-Performance Liquid Chromatography (HPLC): While often used for analysis, HPLC can also be employed as a preparative technique for high-purity separation.[6]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the removal of impurities during purification.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized to determine the purity of the fractions.[6]

Q4: Are there any stability concerns with 2-iodoresorcinol and its impurities during purification?

Phenolic iodo compounds can be susceptible to deiodination, especially under acidic conditions.[1] It has been noted that 2-iodoresorcinol can rearrange to form 4-iodoresorcinol, 4,6-diiodoresorcinol, and resorcinol when heated in the presence of hydrochloric acid.[1] Additionally, iodinated resorcinols may not be stable on silica gel for extended periods, which should be a consideration during column chromatography.[1]

Troubleshooting Guides

Issue 1: Recrystallization results in low yield.

  • Possible Cause: The volume of solvent used was too large, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Use a minimal amount of hot solvent to fully dissolve the crude product.[3] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[7]

  • Possible Cause: The cooling process was too rapid, leading to the co-precipitation of impurities.[3]

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of pure crystals.[7]

Issue 2: Trituration with chloroform is ineffective at removing impurities.

  • Possible Cause: The temperature during trituration was not low enough to prevent the dissolution of 2-iodoresorcinol.

    • Solution: Perform the trituration at a reduced temperature, such as -10 °C, to minimize the solubility of the desired product while still dissolving the impurities.[2][4]

  • Possible Cause: Insufficient volume of solvent or inadequate stirring.

    • Solution: Ensure the crude solid is well-suspended in the solvent and stirred for a sufficient duration to allow for the dissolution of impurities.

Issue 3: Co-elution of impurities during column chromatography.

  • Possible Cause: The solvent system (eluent) does not provide adequate separation between 2-iodoresorcinol and the di- or tri-iodinated impurities.

    • Solution: Optimize the eluent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may provide better separation.[5] Monitor fractions closely using TLC.

  • Possible Cause: The column is overloaded with the crude mixture.

    • Solution: Use an appropriate ratio of crude product to silica gel. Overloading the column will lead to poor separation.

Data Presentation

Table 1: Summary of Purification Methods for 2-Iodoresorcinol

Purification MethodSolvent(s)Key ParametersReported YieldPurity/ObservationsCitations
RecrystallizationWater-Good yieldPure 2-iodoresorcinol obtained.[1]
TriturationChloroform-10 °C, 10-30 min66% (combined yield from two trituratuions)Cream-colored solid. Removes 4-iodoresorcinol and 2,4-diiodoresorcinol.[2][4]
Column ChromatographyHexanes/Ethyl AcetateGradient elution-Effective for separating compounds with different polarities.[5]
HPLCMethanol/Water--Quantitative determination of impurities like 2,4,6-triiodoresorcinol.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

  • Transfer the crude 2-iodoresorcinol to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while stirring until the solid is completely dissolved.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Trituration with Chloroform

  • Place the crude 2-iodoresorcinol in a flask.

  • Cool the flask to -10 °C using an ice/ethanol bath.

  • Add cold (-10 °C) chloroform to the flask (approximately 2-3 mL per gram of crude product).

  • Stir the slurry vigorously for 10-30 minutes at -10 °C.

  • Filter the mixture quickly while it is still cold, washing the collected solid with a small amount of cold chloroform.

  • The filtrate, containing the dissolved impurities, can be concentrated and the trituration process repeated to recover more product if necessary.[2]

  • Dry the purified 2-iodoresorcinol solid under vacuum.

Protocol 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude 2-iodoresorcinol in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexanes and ethyl acetate).

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure 2-iodoresorcinol and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product synthesis Crude 2-Iodoresorcinol (with di- and tri-iodinated impurities) recrystallization Recrystallization (Water) synthesis->recrystallization trituration Trituration (Cold Chloroform) synthesis->trituration chromatography Column Chromatography (Silica Gel) synthesis->chromatography analysis Purity Check (TLC, HPLC) recrystallization->analysis trituration->analysis chromatography->analysis analysis->recrystallization If impure analysis->trituration If impure analysis->chromatography If impure product Pure 2-Iodoresorcinol analysis->product If pure

Caption: Purification workflow for 2-iodoresorcinol.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_trituration Trituration Issues cluster_chromatography Chromatography Issues start Impure Product After Initial Purification low_yield Low Yield? start->low_yield ineffective_trituration Impurities Remain? start->ineffective_trituration co_elution Co-elution? start->co_elution check_solvent Minimize hot solvent volume. Concentrate mother liquor. low_yield->check_solvent Yes check_temp Ensure low temperature (-10 °C). Increase stirring time/solvent volume. ineffective_trituration->check_temp Yes optimize_eluent Optimize solvent gradient. Check column loading. co_elution->optimize_eluent Yes

Caption: Troubleshooting logic for purification issues.

References

stability and long-term storage of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of 2-Iodobenzene-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] It is also recommended to protect the compound from direct sunlight.[4][5] Some suppliers suggest refrigeration to maintain product quality.[6]

Q2: Is this compound sensitive to air and light?

A2: Yes, this compound is known to be sensitive to both air and light.[1] Prolonged exposure can lead to degradation. It is crucial to store it in a tightly sealed, opaque container or in a dark location.

Q3: What is the expected shelf life of this compound?

A3: The shelf life is not definitively established and can vary depending on the purity of the compound and storage conditions. It is best practice to monitor the compound for any signs of degradation and re-analyze its purity if it has been in storage for an extended period, especially if it is used in sensitive applications.

Q4: What are the potential signs of degradation?

A4: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., turning from a white or off-white to a yellowish or brownish color), or a change in its melting point range.

Q5: What materials are incompatible with this compound?

A5: While specific incompatibility data for this compound is limited, based on similar phenolic and iodo-compounds, it should be stored away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][4]

Troubleshooting Guide

Problem: The this compound powder has developed a noticeable color change.

  • Possible Cause: This is a likely indicator of chemical degradation, which can be accelerated by exposure to air, light, or moisture.

  • Recommended Action:

    • Assess the purity of the material before use. A simple method is to check the melting point; a broadened range or a significant deviation from the literature value (115-119 °C) suggests impurities.[7]

    • For more sensitive applications, consider running a Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities.

    • If significant degradation is confirmed, it is advisable to use a fresh batch of the compound to ensure the reliability and reproducibility of your experimental results.

Problem: Inconsistent or unexpected results are observed when using an older batch of this compound.

  • Possible Cause: The compound may have degraded over time, leading to a lower concentration of the active substance and the presence of impurities that could interfere with your reaction.

  • Recommended Action:

    • Perform a side-by-side comparison with a new, unopened batch of this compound if available.

    • Conduct a purity analysis on the older batch using methods described in the "Experimental Protocols" section below.

    • If degradation is confirmed, discontinue the use of the older batch for critical experiments.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature Cool, dry place; Refrigeration recommendedMinimizes degradation kinetics.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen); Tightly sealed containerCompound is air-sensitive.[1]
Light Conditions In the dark; Opaque containerCompound is light-sensitive.[1]
Container Type Tightly closed, well-sealed original containerPrevents exposure to air and moisture.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, acid anhydrides, acid chloridesTo prevent violent or unwanted chemical reactions.[2][8]

Experimental Protocols

Protocol 1: Purity Assessment by Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Pack a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Analysis: Compare the observed melting point range to the literature value (115-119 °C).[7] A pure compound will have a sharp melting point range close to the literature value. A broad range or a depressed melting point indicates the presence of impurities.

Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethyl acetate or methanol). Also, prepare a solution of a fresh, reference sample if available.

  • TLC Plate: Use a silica gel TLC plate.

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a common starting point. The polarity can be adjusted to achieve good separation.

  • Procedure:

    • Spot a small amount of the sample solution and the reference solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the eluent.

    • Allow the solvent front to move up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (if the compound is UV active) or by using a staining agent (e.g., iodine vapor or potassium permanganate stain).

  • Analysis: The appearance of additional spots in the lane of the stored sample compared to the reference sample indicates the presence of degradation products.

Mandatory Visualization

cluster_0 Factors Affecting Stability of this compound cluster_1 Recommended Storage Compound This compound Degradation Degradation Products Compound->Degradation leads to Light Light Exposure Light->Degradation Air Air (Oxygen) Exposure Air->Degradation Moisture Moisture Moisture->Degradation Heat High Temperature Heat->Degradation Incompatible Incompatible Materials Incompatible->Degradation StableCompound Stable this compound Cool Cool & Dry Place Cool->StableCompound maintains Dark Dark / No Light Dark->StableCompound maintains Inert Inert Atmosphere Inert->StableCompound maintains Sealed Tightly Sealed Container Sealed->StableCompound maintains

Caption: Factors influencing the stability and degradation of this compound.

References

Technical Support Center: Reactions Involving 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodobenzene-1,3-diol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is a complex dark color after a palladium-catalyzed cross-coupling reaction. How do I remove the palladium catalyst during workup?

A1: The dark color is typical of residual palladium species. Here are a few methods to remove it:

  • Filtration through Celite®: After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the mixture through a pad of Celite® on a sintered glass funnel. This will physically trap the solid palladium catalyst.[1]

  • Aqueous Wash: Sometimes, washing the organic layer with an aqueous solution of sodium thiosulfate or ammonium chloride can help remove some palladium residues.

  • Charcoal Treatment: After filtration, the organic solution can be stirred with activated charcoal for a short period, followed by another filtration through Celite® to remove the charcoal and adsorbed palladium.

Q2: I am having trouble separating my product from unreacted this compound. What purification strategies do you recommend?

A2: Due to the phenolic nature of this compound, its solubility can be exploited for separation.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer. Your likely less acidic product should remain in the organic layer.

    • Separate the layers. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Column Chromatography: If your product has a significantly different polarity from this compound, silica gel column chromatography is a viable option. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: In the synthesis of this compound from resorcinol, I am getting multiple iodinated products. How can I minimize these side products?

A3: The formation of di- and tri-iodinated resorcinol derivatives is a common issue due to the activating nature of the two hydroxyl groups.[2][3][4]

  • Control of Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of resorcinol may help minimize over-iodination.

  • Reaction Temperature: The iodination of resorcinol is sensitive to temperature. Maintaining a low temperature (e.g., 0 °C) can improve the selectivity for the mono-iodinated product.[3][4]

  • Purification: These multi-iodinated side products can often be removed by recrystallization or column chromatography.[2]

Q4: What are some common workup procedures for a Suzuki-Miyaura coupling reaction using this compound?

A4: A general workup procedure for a Suzuki-Miyaura coupling is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[1]

Experimental Protocols

Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard workup and purification procedure for a Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

StepProcedurePurpose
1 Quenching Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
2 Dilution Dilute the reaction mixture with 50 mL of ethyl acetate and 20 mL of water.
3 Filtration Filter the biphasic mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of ethyl acetate.[1]
4 Phase Separation Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
5 Aqueous Wash Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate solution to remove unreacted this compound and any acidic byproducts.
6 Brine Wash Wash the organic layer with 30 mL of brine to remove residual water.
7 Drying Dry the organic layer over anhydrous sodium sulfate.
8 Concentration Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
9 Purification Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start Completed Reaction Mixture quench Quench & Dilute (Solvent & Water) start->quench filter_pd Filter through Celite® (Remove Palladium) quench->filter_pd extract Aqueous Extraction (e.g., NaHCO3 wash) filter_pd->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup and purification of reactions involving this compound.

References

optimizing reaction time and temperature for 2-iodoresorcinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 2-Iodoresorcinol Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-iodoresorcinol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-iodoresorcinol?

The most widely used method is the electrophilic iodination of resorcinol using molecular iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃), in an aqueous solution.[1][2] This approach is favored for its directness and use of readily available reagents.

Q2: Why is precise temperature control so critical during the reaction?

Temperature is a crucial factor that dictates the selectivity and yield of the reaction.[3][4] The formation of 2-iodoresorcinol is a kinetically controlled process, favored at low temperatures (e.g., 0 °C).[5] At higher temperatures, the reaction can lead to the formation of the more thermodynamically stable 4-iodoresorcinol isomer and other over-iodinated byproducts.[3][5]

Q3: What are the most common impurities and side products I should expect?

Due to the high reactivity of the resorcinol ring, the formation of several side products is common.[2] These include:

  • Isomeric Impurity: 4-iodoresorcinol.[1]

  • Over-iodinated Products: 2,4-diiodoresorcinol, 4,6-diiodoresorcinol, and 2,4,6-triiodoresorcinol.[1][2][3]

  • Starting Material: Unreacted resorcinol.

Q4: Why is sodium bicarbonate used instead of a stronger base like sodium hydroxide?

A mild base like sodium bicarbonate is used to facilitate the reaction without promoting unwanted side reactions. While a basic medium is required, strong bases can lead to a different reaction profile.[2] The procedure is designed to favor the electrophilic substitution of iodine on the resorcinol ring.

Section 2: Troubleshooting Guide

Problem: My reaction yield is very low or I isolated no product.

  • Possible Cause 1: Inefficient Stirring.

    • Solution: Vigorous stirring is essential, especially during the addition of sodium bicarbonate.[1] Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing the formation of the desired product. A good vortex is required to prevent foam from forming on the surface.[1]

  • Possible Cause 2: Incorrect Temperature.

    • Solution: The reaction must be initiated and maintained at 0 °C using an ice-water bath during the addition of reagents.[1] Allowing the temperature to rise prematurely will favor the formation of byproducts.[3][5]

  • Possible Cause 3: Improper Reagent Stoichiometry.

    • Solution: Use a slight excess of iodine and sodium bicarbonate relative to resorcinol. A typical molar ratio is approximately 1.07 equivalents of iodine and 1.11 equivalents of sodium bicarbonate for every 1 equivalent of resorcinol.[1]

Problem: My final product is a mixture containing multiple iodinated species.

  • Possible Cause 1: Reaction Temperature Was Too High.

    • Solution: As stated above, maintaining a temperature of 0 °C during the initial phase is critical for selectivity towards the 2-position.[5] Even warming to room temperature too quickly can result in a mixture of 2- and 4-iodo isomers, as well as di-iodinated products.

  • Possible Cause 2: Reaction Time Was Too Long.

    • Solution: The reaction is relatively fast. After adding the reagents at 0 °C, the mixture is typically warmed to room temperature and stirred for only an additional 10-30 minutes.[1][2] Prolonged reaction times can lead to product degradation or the formation of more stable, over-iodinated byproducts.[4]

Problem: I'm having difficulty purifying the 2-iodoresorcinol.

  • Possible Cause 1: Similar Polarity of Products.

    • Solution: The main side products, particularly 4-iodoresorcinol and 2,4-diiodoresorcinol, have similar Rf values to 2-iodoresorcinol in common solvent systems (e.g., hexanes/ethyl acetate), making chromatographic separation challenging.[1] Purification often relies on trituration or recrystallization. A proven method is to triturate the crude solid residue with cold chloroform (-10 °C), which selectively dissolves many of the impurities, leaving the desired 2-iodoresorcinol as a solid.[1][6]

  • Possible Cause 2: Incomplete Removal of Iodine.

    • Solution: During the workup, ensure the organic extract is thoroughly washed with a 10% aqueous sodium thiosulfate solution until the organic layer is no longer brown/purple. This step removes any unreacted iodine, which can complicate purification.[1]

Section 3: Optimizing Reaction Conditions

Quantitative data from established protocols demonstrates how reaction parameters influence yield and product distribution.

Table 1: Effect of Temperature and Iodinating Agent on Product Selectivity
TemperatureIodinating AgentBasePrimary Product(s)Typical YieldReference
0 °C → RT I₂ NaHCO₃ 2-Iodoresorcinol 66-75% [1][3]
High Temp.I₂Acidic MediumIsomerization to 4-iodoresorcinol & 4,6-diiodoresorcinol-[3]
Room Temp.KIO₃/KI/HClHCl2,4-Diiodoresorcinol (major), 2,4,6-Triiodoresorcinol (minor)56% (di-iodo)[5]
0 °CICl-4-Iodoresorcinol (major), 4,6-Diiodoresorcinol (minor)-[2][3]

Section 4: Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses.[1]

Materials:

  • Resorcinol (1.0 eq)

  • Iodine (1.07 eq)

  • Sodium Bicarbonate (1.11 eq)

  • Distilled Water

  • Ethyl Acetate

  • 10% Aqueous Sodium Thiosulfate

  • Brine

  • Anhydrous Sodium Sulfate

  • Chloroform

Procedure:

  • Setup: In a 250-mL round-bottomed flask equipped with a large magnetic stir bar, add distilled water (approx. 6.3 mL per g of resorcinol).

  • Reagent Addition: Add resorcinol (e.g., 7.27 g, 66.0 mmol) and iodine (e.g., 17.92 g, 70.6 mmol) to the flask.

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0 °C.

  • Base Addition: With vigorous stirring, slowly add sodium bicarbonate (e.g., 6.16 g, 73.3 mmol) in small portions over 5 minutes. Caution: Vigorous CO₂ evolution will occur. Efficient stirring is crucial to prevent foaming.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature over 20 minutes. Stir for an additional 10 minutes. The mixture will become a brown slurry.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a ~7g scale reaction).

  • Washing: Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution (until the color of iodine is gone) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

  • Purification (Trituration): Add cold chloroform (-10 °C, approx. 2.7 mL per g of starting resorcinol) to the solid residue. Stir the slurry for 10 minutes at -10 °C (ice/ethanol bath).

  • Isolation: Filter the solid and wash the cake with a small amount of cold (-10 °C) chloroform. This first crop should be the desired 2-iodoresorcinol. A second crop can often be obtained by concentrating the filtrate and repeating the trituration.

  • Storage: The product should be stored in a dark bottle at 5 °C as it can slowly decompose upon exposure to light at room temperature.[1]

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

G start Start: Low Yield of 2-Iodoresorcinol q_stir Was stirring vigorous with a good vortex? start->q_stir s_stir Action: Increase stirring speed. Use a mechanical stirrer or a large, shaped stir bar. q_stir->s_stir No q_temp Was temperature maintained at 0°C during addition? q_stir->q_temp Yes end_node Re-run experiment with optimizations s_stir->end_node s_temp Action: Ensure a well-maintained ice-water bath is used. Add reagents slowly to control exotherm. q_temp->s_temp No q_reagents Were reagent ratios and purity correct? q_temp->q_reagents Yes s_temp->end_node s_reagents Action: Verify stoichiometry (slight excess of I₂/NaHCO₃). Use pure resorcinol. q_reagents->s_reagents No q_reagents->end_node Yes s_reagents->end_node

Caption: Troubleshooting workflow for low yield in 2-iodoresorcinol synthesis.

Diagram 2: Reaction Pathway and Key Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Products Resorcinol Resorcinol Product 2-Iodoresorcinol (Desired Product) Resorcinol->Product I₂ / NaHCO₃ 0°C (Kinetic Control) Side1 4-Iodoresorcinol (Thermodynamic) Resorcinol->Side1 High Temp. or ICl Side2 2,4-Diiodoresorcinol Resorcinol->Side2 Excess I₂ High Temp. Product->Side2 Further Iodination Side3 2,4,6-Triiodoresorcinol Side2->Side3 Further Iodination

Caption: Reaction pathways for the iodination of resorcinol.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2-Iodobenzene-1,3-diol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodobenzene-1,3-diol and its structural isomers: catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (benzene-1,4-diol). Understanding the distinct spectral features of these aromatic diols is crucial for their unambiguous identification and characterization in various research and development settings, including drug discovery and materials science.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its non-iodinated isomers. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Assignment
This compound CDCl₃ + CD₃OD7.09 (t, J=8.0 Hz, 1H, H-5), 6.53 (d, J=8.0 Hz, 2H, H-4, H-6)
Catechol DMSO-d₆8.7 (br s, 2H, OH), 6.68 (m, 2H, H-3, H-6), 6.58 (m, 2H, H-4, H-5)
Resorcinol DMSO-d₆9.15 (s, 2H, OH), 6.93 (t, J=8.0 Hz, 1H, H-5), 6.22 (dd, J=8.0, 2.4 Hz, 2H, H-4, H-6), 6.21 (t, J=2.4 Hz, 1H, H-2)
Hydroquinone DMSO-d₆8.59 (s, 2H, OH), 6.58 (s, 4H, Ar-H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm), Assignment
This compound Acetone-d₆158.8 (C-1, C-3), 130.4 (C-5), 107.1 (C-4, C-6), 75.4 (C-2)[1]
Catechol DMSO-d₆145.4 (C-1, C-2), 119.0 (C-3, C-6), 115.6 (C-4, C-5)
Resorcinol DMSO-d₆158.9 (C-1, C-3), 130.6 (C-5), 106.9 (C-4, C-6), 102.7 (C-2)
Hydroquinone DMSO-d₆150.1 (C-1, C-4), 116.1 (C-2, C-3, C-5, C-6)[2]

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.[3]

  • For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The following steps are typically performed using the spectrometer's software.

  • Insert the sample into the spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of NMR spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison Prep Prepare Sample (Dissolve & Filter) Acquire_1H Acquire 1H NMR Prep->Acquire_1H Acquire_13C Acquire 13C NMR Prep->Acquire_13C Process_1H Process 1H Spectrum (FT, Phasing, Referencing) Acquire_1H->Process_1H Process_13C Process 13C Spectrum (FT, Phasing, Referencing) Acquire_13C->Process_13C Analyze_1H Analyze 1H Data (δ, J, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Data (δ, Assignment) Process_13C->Analyze_13C Compare Compare Spectra of Isomers Analyze_1H->Compare Analyze_13C->Compare

Caption: Workflow for NMR Spectral Analysis.

Discussion and Comparison

The presence of the iodine atom in this compound significantly influences its NMR spectra compared to the unsubstituted resorcinol. In the ¹H NMR spectrum, the symmetry of resorcinol is broken, leading to a simpler splitting pattern for the aromatic protons in the iodo-substituted compound. The heavy atom effect of iodine also influences the chemical shifts of the adjacent carbons in the ¹³C NMR spectrum, causing a significant upfield shift for the carbon directly bonded to iodine (C-2).[1]

Comparing the three non-iodinated isomers, the position of the hydroxyl groups dramatically affects the symmetry of the molecules and, consequently, their NMR spectra. Hydroquinone, with its high degree of symmetry (D₂h point group), exhibits the simplest spectra, with only one signal in both ¹H and ¹³C NMR for the aromatic protons and carbons, respectively. Catechol and resorcinol, having lower symmetry (C₂v point group), show more complex spectra with distinct signals for the non-equivalent protons and carbons. These characteristic patterns allow for the straightforward differentiation of these isomers using NMR spectroscopy.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is a cornerstone of discovery. Mass spectrometry stands as a pivotal analytical technique, offering deep insights into a compound's structure through the analysis of its fragmentation patterns upon ionization. This guide provides a detailed comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Iodobenzene-1,3-diol against related compounds, offering a foundational reference for experimental data interpretation.

Predicted Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of bonds influenced by the iodine and hydroxyl substituents. Aromatic systems are known to produce relatively stable molecular ions.[1][2]

Table 1: Predicted EI-MS Fragmentation Pattern of this compound

m/z (predicted) Proposed Ion Structure Proposed Fragmentation Pathway
236[C₆H₅IO₂]⁺•Molecular Ion (M⁺•)
218[C₆H₄IO]⁺Loss of water (H₂O) from the molecular ion.
109[C₆H₅O₂]⁺Loss of an iodine radical (•I) from the molecular ion.
81[C₅H₃O]⁺Loss of CO from the [C₆H₅O₂]⁺ ion.
77[C₆H₅]⁺Loss of two hydroxyl radicals (•OH) and an iodine radical (•I). While less common, this fragment is characteristic of a benzene ring.[3]

Comparative Fragmentation Data of Related Compounds

To substantiate the predicted fragmentation, it is instructive to compare it with the known mass spectral data of structurally related compounds.

Table 2: Comparison of Major Fragment Ions

Compound Molecular Ion (M⁺•) Key Fragment Ions (m/z) Common Neutral Losses
This compound (Predicted) 236218, 109, 81, 77•I (127), H₂O (18), CO (28)
Iodobenzene [3][4]20477•I (127)
Phenol [5]9466, 65CO (28), •CHO (29)
1,3-Benzenediol (Resorcinol) 11082, 81, 53CO (28), •CHO (29)

The comparison highlights common fragmentation pathways. The loss of an iodine radical is a dominant feature in iodinated aromatic compounds.[3][6] Similarly, the loss of carbon monoxide is a characteristic fragmentation pattern for phenols and other oxygen-containing aromatic compounds.[5]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) of Aromatic Compounds

This section outlines a general procedure for acquiring an EI-mass spectrum for a solid aromatic compound like this compound.

Objective: To obtain the mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.

Materials and Instrumentation:

  • Analyte: this compound (solid)

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction System: Direct insertion probe or a gas chromatograph (GC) inlet.

  • Solvent (for GC-MS): High-purity solvent compatible with the analyte and GC column (e.g., dichloromethane, ethyl acetate).

Procedure:

  • Sample Preparation:

    • Direct Insertion Probe: A few micrograms of the solid sample are placed in a capillary tube, which is then inserted into the probe.

    • GC-MS: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a suitable volatile solvent.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Typically set to 70 eV to induce fragmentation.[3]

    • Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Ion Source Temperature: Set to a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 150-250 °C).

    • GC Parameters (if applicable): An appropriate GC column and temperature program are selected to ensure good separation and peak shape.

  • Data Acquisition:

    • Direct Insertion: The probe is heated gradually to volatilize the sample into the ion source. Mass spectra are continuously recorded.

    • GC-MS: The prepared sample solution is injected into the GC. The eluent from the GC column is directly introduced into the mass spectrometer's ion source. Mass spectra are recorded across the entire chromatographic run.

  • Data Analysis:

    • The acquired mass spectrum is analyzed to identify the molecular ion peak.

    • The m/z values of the fragment ions are determined, and their relative abundances are calculated.

    • The observed fragmentation pattern is interpreted to deduce the structure of the analyte. This involves identifying characteristic neutral losses and fragment ions.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample This compound Solid Direct Insertion Sample->Solid Solution GC-MS Injection Sample->Solution Vaporization Vaporization Solid->Vaporization Solution->Vaporization Ionization Ionization (70 eV) Vaporization->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer (m/z separation) Fragmentation->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Analysis Data Analysis and Interpretation MassSpectrum->Analysis

Caption: Experimental workflow for EI-MS analysis.

References

Comparative Reactivity Analysis: 2-Iodobenzene-1,3-diol vs. 4-Iodoresorcinol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the reactivity and synthetic utility of two key iodoresorcinol isomers.

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Iodinated resorcinol derivatives, specifically 2-Iodobenzene-1,3-diol and 4-Iodoresorcinol, serve as versatile building blocks in the synthesis of complex organic molecules. Their utility stems from the presence of a reactive carbon-iodine bond, amenable to a variety of cross-coupling reactions, and two hydroxyl groups that can be engaged in etherification or influence the regioselectivity of further aromatic substitutions. This guide provides an objective, data-driven comparison of the reactivity of these two isomers in key synthetic transformations, offering insights to aid in the selection of the appropriate building block for specific research and development applications.

The differential placement of the iodine atom relative to the two hydroxyl groups imparts distinct electronic and steric characteristics to each isomer, thereby influencing their reactivity. The synthesis of these isomers from resorcinol is itself a classic example of kinetic versus thermodynamic control.

Synthesis and Isomer Stability: Kinetic vs. Thermodynamic Control

The iodination of resorcinol can yield either this compound or 4-Iodoresorcinol, depending on the reaction conditions. This selectivity is a direct consequence of kinetic and thermodynamic factors.

  • This compound is the kinetically controlled product . Its formation is favored under milder conditions, such as the use of iodine (I₂) with a mild base like sodium bicarbonate (NaHCO₃) at low temperatures (e.g., 0 °C).[1] The position between the two hydroxyl groups (C2) is sterically hindered but electronically activated, leading to a faster initial reaction rate.

  • 4-Iodoresorcinol is the thermodynamically controlled product . It is the more stable isomer and its formation is favored under harsher conditions, such as the use of iodine monochloride (ICl) or under acidic conditions with prolonged reaction times or higher temperatures.[2] Under these conditions, the initially formed 2-iodo isomer can rearrange to the more stable 4-iodo isomer.[2]

G low_temp Low Temperature (e.g., 0°C) Short Reaction Time kinetic_product This compound (Kinetic Product) low_temp->kinetic_product high_temp High Temperature or Acidic Conditions Long Reaction Time thermo_product 4-Iodoresorcinol (Thermodynamic Product) high_temp->thermo_product kinetic_product->thermo_product Resorcinol Resorcinol Resorcinol->kinetic_product  Faster Rate Resorcinol->thermo_product Slower Rate

Figure 1. Logical relationship of kinetic vs. thermodynamic control in the iodination of resorcinol.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the C-I bond in both this compound and 4-Iodoresorcinol is central to their utility as synthetic intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. The electronic and steric environment of the C-I bond influences the rate-determining oxidative addition step.

  • This compound: The iodine atom is situated between two electron-donating hydroxyl groups. This proximity leads to significant steric hindrance, which can impede the approach of the bulky palladium catalyst. However, the ortho-hydroxyl groups can also participate in directing the catalyst, potentially accelerating the reaction under certain conditions.

  • 4-Iodoresorcinol: The iodine atom is para to one hydroxyl group and meta to the other. This position is less sterically hindered compared to the 2-iodo isomer, which generally favors a faster rate of oxidative addition. The electronic effects of the hydroxyl groups (one activating, one deactivating at the iodo-substituted carbon) will also play a role.

Reaction Data Summary: Suzuki-Miyaura Coupling
Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%)
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OData not available in literature
4-IodoresorcinolArylboronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OTypically high yields reported for similar substrates

No direct comparative studies with quantitative data for both isomers were found in the reviewed literature. The table reflects typical conditions for aryl iodides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. The success of this reaction is highly dependent on the steric and electronic properties of the aryl halide.

  • This compound: The significant steric hindrance from the two flanking hydroxyl groups is expected to have a pronounced effect on the rate of C-N bond formation. The choice of a bulky phosphine ligand on the palladium catalyst is critical to overcome this steric impediment.

  • 4-Iodoresorcinol: With less steric hindrance around the iodine atom, 4-iodoresorcinol is anticipated to be more reactive in Buchwald-Hartwig amination compared to its 2-iodo counterpart.

Reaction Data Summary: Buchwald-Hartwig Amination
Substrate Amine Catalyst/Ligand Base Solvent Yield (%)
This compoundPrimary/Secondary AminePd₂(dba)₃/XPhosNaOtBuTolueneData not available in literature
4-IodoresorcinolPrimary/Secondary AminePd(OAc)₂/BINAPCs₂CO₃DioxaneTypically good to excellent yields for similar substrates

G cluster_reactants Reactants cluster_catalytic_cycle Pd-Catalyzed Cross-Coupling Cycle ArylIodide Aryl Iodide (2- or 4-Iodoresorcinol) OxAdd Oxidative Addition ArylIodide->OxAdd CouplingPartner Coupling Partner (Boronic Acid or Amine) Transmetalation Transmetalation (Suzuki) or Ligand Exchange (Buchwald) CouplingPartner->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII PdII->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

Figure 2. Generalized experimental workflow for Palladium-catalyzed cross-coupling reactions.

Reactivity in Etherification

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The reactivity of the hydroxyl groups in the iodoresorcinol isomers is a key consideration.

  • This compound: Both hydroxyl groups are chemically equivalent. Due to the steric bulk of the adjacent iodine atom, the nucleophilicity of the corresponding phenoxide might be slightly diminished.

  • 4-Iodoresorcinol: The two hydroxyl groups are in different chemical environments. The hydroxyl group at C1 (para to iodine) is expected to be more acidic and its corresponding phenoxide more stable than the hydroxyl at C3 (ortho to iodine). This could lead to regioselectivity in mono-etherification reactions.

Reaction Data Summary: Williamson Ether Synthesis
Substrate Alkyl Halide Base Solvent Product Yield (%)
This compoundMethyl IodideK₂CO₃Acetone1,3-Dimethoxy-2-iodobenzeneGood yields generally expected
4-IodoresorcinolBenzyl BromideNaHDMF1,3-Dibenzyloxy-4-iodobenzeneHigh yields generally expected

Specific comparative yields were not found. The table presents typical reaction parameters.

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. The existing iodine atom will also influence the regioselectivity of further substitutions.

  • This compound: The two hydroxyl groups strongly activate the positions ortho and para to them. The most activated positions for a subsequent electrophilic attack would be C4 and C6.

  • 4-Iodoresorcinol: The hydroxyl groups activate the available positions. The most likely sites for electrophilic substitution are C2, C6, and C5, with the precise outcome depending on the nature of the electrophile and the reaction conditions. The directing effects of the two hydroxyls and the iodine atom will compete.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Aryl Iodides

To a solution of the aryl iodide (1.0 equiv) and the arylboronic acid (1.2 equiv) in a degassed solvent mixture such as toluene/water or dioxane/water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]

General Procedure for Buchwald-Hartwig Amination of Aryl Iodides

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv). A dry, degassed solvent such as toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to a temperature between 80 and 110 °C with stirring. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5][6][7]

General Procedure for Williamson Ether Synthesis of Phenols

To a solution of the phenolic compound (1.0 equiv) in a suitable solvent such as acetone or DMF is added a base (e.g., K₂CO₃ or NaH, 1.1-2.0 equiv). The mixture is stirred at room temperature for a short period to form the phenoxide. The alkyl halide (1.1-1.5 equiv) is then added, and the reaction mixture is heated to a temperature between room temperature and 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.[8][9][10][11]

Conclusion

The choice between this compound and 4-Iodoresorcinol as a synthetic precursor is contingent on the desired reactivity and the specific transformation being targeted.

  • 4-Iodoresorcinol , being the thermodynamically more stable and less sterically hindered isomer, is generally expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its well-defined regiochemistry of the hydroxyl groups may also be advantageous for selective functionalization.

  • This compound , the kinetically favored product, presents a more sterically challenging environment for cross-coupling reactions. However, its unique substitution pattern may be essential for accessing specific target molecules where the iodine at the 2-position is a prerequisite. The development of highly active catalysts with bulky ligands may be necessary to achieve efficient transformations with this isomer.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the efficient construction of novel molecular entities. While direct comparative data is sparse, the principles of steric and electronic effects provide a strong framework for predicting the relative reactivity of these valuable building blocks. Further experimental studies directly comparing these isomers under identical conditions would be highly beneficial to the synthetic community.

References

A Comparative Guide to Chiral Hypervalent Iodine Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric synthesis has seen a significant rise in the use of hypervalent iodine reagents as powerful, metal-free catalysts and reagents for a variety of enantioselective transformations. Their low toxicity, high stability, and unique reactivity make them an attractive alternative to traditional heavy-metal-based oxidants.[1][2] This guide provides an objective comparison of different classes of chiral hypervalent iodine reagents, focusing on their performance in key asymmetric reactions, supported by experimental data.

Overview of Chiral Hypervalent Iodine Reagents

Chiral hypervalent iodine reagents are broadly categorized based on the source of their chirality. The chiral moiety is typically introduced either through a chiral backbone in the iodoarene itself or by the attachment of chiral ligands to the iodine center.[3][4] The design of these reagents is crucial for achieving high levels of stereocontrol in chemical reactions.[5] Common structural motifs include those derived from lactic acid, tartaric acid, amino acids, and axially chiral scaffolds like BINOL and spirobiindanes.[6][7] The catalytic cycle of these reagents typically involves the in situ generation of the active chiral iodine(III) or iodine(V) species from a chiral iodoarene precursor using a stoichiometric oxidant, such as meta-chloroperbenzoic acid (m-CPBA).

Performance in Asymmetric α-Oxytosylation of Ketones

The α-oxytosylation of ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral α-hydroxy ketone synthons. A variety of chiral hypervalent iodine reagents have been developed for this reaction, with their effectiveness often benchmarked using propiophenone as a model substrate. Below is a comparison of different classes of chiral iodoarene catalysts in the enantioselective α-oxytosylation of propiophenone.

Data Presentation: Enantioselective α-Oxytosylation of Propiophenone
Catalyst ClassChiral ScaffoldCatalyst Loading (mol%)OxidantYield (%)ee (%)Reference
C-N Axial Chiral Iodoarenes N-Aryl-2-iodoaniline derivative10m-CPBA9667[6]
Iodoaryloxazoline Catalysts Phenyl-oxazoline10m-CPBA7827[8]
Spirocyclic Iodoarenes Spirobiindane10m-CPBA-58[9]
Lactate-Based Iodoarenes (S)-Lactic acid derivative10m-CPBAGoodModerate

Performance in Asymmetric Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple aromatic precursors. Chiral hypervalent iodine reagents have emerged as key players in rendering this transformation enantioselective. The spirolactonization of naphthol derivatives is a common benchmark reaction for comparing the efficacy of different chiral catalysts.

Data Presentation: Enantioselective Spirolactonization of Naphthol Derivatives
Catalyst ClassChiral ScaffoldCatalyst LoadingOxidantYield (%)ee (%)Reference
Spirocyclic Iodoarenes SpirobiindaneStoichiometric-High86[5]
Binaphthyl-Based Iodoarenes 8,8'-DiiodobinaphthaleneCatalyticm-CPBA-Moderate[4]
Oxazoline-Based Iodoarenes 2-(o-Iodoxyphenyl)oxazolineStoichiometric-ModerateModerate[4]

Experimental Protocols

General Experimental Protocol for Catalytic Asymmetric α-Oxytosylation of Ketones

To a solution of the chiral iodoarene catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., acetonitrile, 1.0 mL) is added p-toluenesulfonic acid monohydrate (0.6 mmol, 3.0 equiv.) and m-chloroperbenzoic acid (m-CPBA, 0.6 mmol, 3.0 equiv.). The mixture is stirred at a specified temperature (e.g., -20 °C to room temperature) for a designated time. The ketone substrate (0.2 mmol, 1.0 equiv.) is then added, and the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired α-tosyloxy ketone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[6]

General Experimental Protocol for Asymmetric Oxidative Dearomatization of Naphthols (Stoichiometric)

The chiral hypervalent iodine(III) reagent (0.12 mmol, 1.2 equiv.) is added to a solution of the naphthol derivative (0.1 mmol, 1.0 equiv.) in a suitable solvent (e.g., chloroform) at a specified temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the spirocyclic product. The enantiomeric excess is determined by chiral HPLC analysis.[5]

Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle ArI_cat Chiral Iodoarene (Catalyst) ArI(III)_active Active Chiral I(III) Species ArI_cat->ArI(III)_active Oxidant (e.g., m-CPBA) Product Product ArI(III)_active->Product Substrate Nucleophile Substrate Substrate Product->ArI_cat Reductive Elimination

Caption: General catalytic cycle for asymmetric transformations using chiral hypervalent iodine reagents.

Experimental_Workflow start Start: Select Reaction and Substrate reagent_selection Choose Chiral Hypervalent Iodine Reagent Class (e.g., Lactate-based, Spirocyclic, etc.) start->reagent_selection optimization Optimize Reaction Conditions (Solvent, Temperature, Time, Oxidant) reagent_selection->optimization run_reaction Perform Asymmetric Synthesis optimization->run_reaction workup Quench and Purify Product run_reaction->workup analysis Determine Yield and Enantiomeric Excess (ee) workup->analysis comparison Compare Performance with Other Reagent Classes analysis->comparison end End: Select Optimal Reagent comparison->end

Caption: Experimental workflow for comparing different hypervalent iodine reagents in asymmetric synthesis.

References

A Comparative Guide to Alternative Precursors for Chiral Iodine(V) Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective chiral hypervalent iodine reagents is a rapidly advancing field in asymmetric synthesis, offering environmentally benign alternatives to traditional metal-based catalysts.[1][2] The choice of precursor for these powerful oxidizing agents is critical, directly impacting the reagent's stability, reactivity, and stereocontrol in asymmetric transformations. This guide provides an objective comparison of alternative precursors for the synthesis of chiral iodine(V) reagents, focusing on lactate-derived, C-N axially chiral, and sulfur-based iodoarenes, with supporting experimental data and detailed protocols.

Performance Comparison in a Benchmark Reaction: α-Oxytosylation of Ketones

The catalytic α-oxytosylation of ketones is a well-established benchmark reaction to evaluate the performance of chiral hypervalent iodine reagents.[1] The following tables summarize the performance of iodine(V) reagents generated in situ from different chiral iodoarene precursors in this reaction.

Table 1: Comparison of Chiral Iodoarene Precursors in the α-Oxytosylation of Propiophenone

Precursor TypeChiral Iodoarene CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Lactate-Derived C₂-Symmetric Iodoaniline-Lactate (18b)9958[3]
C₁-Symmetric Iodoaniline-Lactate (13a)8545[3]
C-N Axially Chiral C-N Axially Chiral Iodoarene (7d)9667[1]
C-N Axially Chiral Iodoarene (7c)9265[1]
Sulfur-Based N/AN/AN/A*[4]

*Data not available for a comparable catalytic α-oxytosylation of ketones. The synthesis of stable chiral iodine(V) reagents from sulfur-based precursors has proven challenging due to overoxidation.[4]

Table 2: Performance of C-N Axially Chiral Iodoarene-Catalyzed α-Oxytosylation with Various Ketones [1]

Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Propiophenoneα-Tosyloxypropiophenone9667
4'-Chloropropiophenone4'-Chloro-α-tosyloxypropiophenone9570
4'-Trifluoromethylpropiophenone4'-Trifluoromethyl-α-tosyloxypropiophenone9472
2-Acetylfuran2-(α-Tosyloxyacetyl)furan9180
2-Acetylthiophene2-(α-Tosyloxyacetyl)thiophene8557

As evidenced by the data, C-N axially chiral iodoarenes have demonstrated superior enantioselectivity in the α-oxytosylation of propiophenone compared to the lactate-derived catalysts under the reported conditions.[1][3] This highlights the potential of exploring alternative chirality motifs in the design of hypervalent iodine catalysts.

Experimental Protocols

Detailed methodologies for the synthesis of the iodoarene precursors and their subsequent use in the catalytic α-oxytosylation of ketones are provided below.

Protocol 1: Synthesis of C-N Axially Chiral Iodoarene Precursors[1]

This protocol describes a three-step synthesis starting from commercially available aniline derivatives.

  • Electrophilic Iodination of Anilines: To a solution of the aniline derivative in a suitable solvent, molecular iodine is added, and the reaction mixture is stirred until completion to yield the corresponding iodoaniline.

  • Sulfonylation: The iodoaniline is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to afford the racemic iodosulfonamide.

  • Chiral Resolution: The racemic iodosulfonamide is resolved using chiral lactate esters to obtain the enantiomerically pure C-N axially chiral iodoarene.

Protocol 2: Synthesis of Lactate-Derived Iodoaniline Precursors[3]
  • Protection of Iodoaniline: The amino group of an iodoaniline derivative is protected as a secondary sulfonamide by reacting it with a sulfonyl chloride in the presence of pyridine.

  • Mitsunobu Reaction: The resulting N-protected iodoaniline is coupled with (S)-methyl or (S)-ethyl lactate under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) to yield the chiral lactate-derived iodoarene.

Protocol 3: Synthesis of Sulfur-Based Chiral Iodoarene Precursors[4]

The synthesis of chiral sulfinamide and sulfoximine iodoarenes can be achieved from commercially available starting materials. However, their oxidation to stable chiral hypervalent iodine reagents is often problematic.

  • Synthesis of Chiral Sulfinamide Iodoarenes: This typically involves the reaction of an iodoaniline with a chiral sulfinyl chloride.

  • Synthesis of Chiral Sulfoximine Iodoarenes: These can be prepared by various methods, including the reaction of an iodoarene with a chiral sulfonimidoyl chloride.

Protocol 4: Catalytic α-Oxytosylation of Ketones[1][3]

This protocol describes the in situ generation of the chiral iodine(V) reagent and its use in the α-oxytosylation of a ketone.

  • Catalyst Pre-activation: In a round-bottom flask, the chiral iodoarene catalyst (10 mol%), m-chloroperbenzoic acid (mCPBA, 3 equivalents), and p-toluenesulfonic acid monohydrate (3 equivalents) are dissolved in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and dichloromethane). The mixture is stirred at room temperature for a designated time (e.g., 1 hour) to generate the active iodine(V) species.

  • Reaction with Ketone: The ketone substrate (1 equivalent) is added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizing the Synthetic Pathways and Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the synthetic routes to the different classes of chiral iodoarene precursors and the proposed catalytic cycle for the α-oxytosylation of ketones.

Caption: Synthetic routes to different classes of chiral iodoarene precursors.

Catalytic_Cycle Iodoarene Chiral Iodoarene (ArI) IodineV Chiral Iodine(V) Reagent (ArI(V)) Iodoarene->IodineV Oxidation (mCPBA) Intermediate Key Intermediate IodineV->Intermediate Ketone Enol Ketone Enol Enol->Intermediate Product α-Oxytosylated Ketone Intermediate->Product TsOH ReducedIodine Ar*I(III) Intermediate->ReducedIodine Release of Product ReducedIodine->Iodoarene

Caption: Proposed catalytic cycle for the α-oxytosylation of ketones.[5]

Discussion and Conclusion

The exploration of alternative precursors for chiral iodine(V) reagents is a promising avenue for advancing asymmetric synthesis. While traditional lactate-derived precursors are well-established, this comparison highlights the potential of C-N axially chiral iodoarenes to offer improved stereocontrol in certain applications.[1] The synthesis of these C-N axially chiral precursors is straightforward, involving simple transformations of readily available anilines.[1]

Sulfur-based chiral iodoarenes represent another intriguing class of precursors. However, their development is currently hampered by challenges in the selective oxidation of the iodine center without affecting the chiral sulfur moiety.[4] Overcoming this hurdle through the development of milder and more selective oxidation protocols could unlock the potential of this underexplored class of reagents.

For researchers and professionals in drug development, the choice of a chiral hypervalent iodine reagent's precursor will depend on the specific transformation, desired level of stereoselectivity, and the scalability of the synthesis. The data and protocols presented in this guide offer a starting point for making informed decisions in the selection and application of these versatile and environmentally friendly catalysts. Further research into novel chiral scaffolds and a deeper mechanistic understanding will undoubtedly continue to expand the toolkit of synthetic chemists in the years to come.

References

A Comparative Guide to the Application of 2-Iodobenzene-1,3-diol Derivatives in Experimental Validation of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the validation of experimental outcomes is paramount. This guide provides a comparative analysis of the performance of chiral hypervalent iodine(V) reagents derived from 2-Iodobenzene-1,3-diol in achieving high yields and enantioselectivity. These reagents have emerged as mild, selective, and environmentally benign alternatives to traditional heavy-metal-based oxidants.[1][2][3][4] This document outlines their application in key organic transformations, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes to validate their efficacy and compare them with alternative methods.

Performance Comparison of Chiral Hypervalent Iodine Reagents

Chiral hypervalent iodine reagents, synthesized from precursors such as this compound, are instrumental in a variety of stereoselective transformations.[5] Their performance is typically evaluated based on product yield and enantiomeric excess (ee). Below, we compare the efficacy of these reagents in two critical reactions: the α-oxytosylation of ketones and enantioselective lactonization.

Asymmetric α-Oxytosylation of Ketones

The introduction of an oxygen functionality at the α-position of a ketone in a stereocontrolled manner is a valuable transformation in organic synthesis. Chiral hypervalent iodine reagents have proven to be effective catalysts for this reaction.

Catalyst/ReagentSubstrateYield (%)ee (%)Notes
C-N Axial Chiral Iodoarene (derived precursor) Propiophenone9688Novel C-N axial chiral iodoarenes show improved enantioselectivities.[6]
Resorcinol/Lactamide-based Chiral Iodoarene Acetyl enol ether9788Low catalyst loading (5 mol%) under mild conditions.[7]
(S)-Lactate/Resorcinol-based Chiral Iodoarene Propiophenone9486Catalytic transformation using mCPBA as the terminal oxidant.[7]
Alternative Method: Organocatalysis (Proline) Various Ketones~95>99A different class of catalyst, often requiring different reaction conditions and substrate scope.
Enantioselective Lactonization

The intramolecular cyclization of carboxylic acids to form lactones is a common strategy in the synthesis of natural products. Chiral hypervalent iodine reagents can facilitate this transformation with high stereocontrol.

Catalyst/ReagentSubstrateYield (%)ee (%)Notes
BAM Bifunctional Catalyst with PIDA/Iodine α-Substituted Styrene Derivative7188Optimized conditions for ε-lactone synthesis.[8]
Kita's Macrolactonization Protocol ω-Hydroxy Carboxylic Acids50-89N/AFocuses on macrocycles, often without a chiral center being formed in the cyclization step itself.[9][10]
Alternative Method: Manganese Catalysis 1-Methylcyclohexanecarboxylic Acid8894A metal-based catalytic system for γ-lactonization of C(sp³)–H bonds.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below is a representative protocol for the asymmetric α-oxytosylation of a ketone using a chiral iodoarene catalyst.

Representative Protocol: Asymmetric α-Oxytosylation of Propiophenone

This protocol is adapted from studies on C-N axial chiral iodoarenes.[6]

Materials:

  • Chiral iodoarene pre-catalyst (e.g., C-N axial chiral iodoarene)

  • m-Chloroperbenzoic acid (mCPBA)

  • p-Toluenesulfonic acid (RSO₃H)

  • Propiophenone (ketone substrate)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a solution of the chiral iodine pre-catalyst (0.027 mmol, 0.1 equiv), add mCPBA (0.81 mmol, 3 equiv) and p-toluenesulfonic acid (0.81 mmol, 3 equiv).

  • Dissolve the mixture in a 1:1 solution of MeCN and dichloromethane.

  • Add the propiophenone (0.27 mmol, 1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Upon completion of the reaction (monitored by TLC), wash the mixture with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Diagrams of signaling pathways, experimental workflows, and logical relationships provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Transformation cluster_analysis Validation 2_Iodobenzene_1_3_diol This compound (Precursor) Chiral_Iodoarene Chiral Iodoarene (Pre-catalyst) 2_Iodobenzene_1_3_diol->Chiral_Iodoarene Chiral_Auxiliary Chiral Auxiliary (e.g., Amino Acid) Chiral_Auxiliary->Chiral_Iodoarene Oxidation Oxidation (e.g., with mCPBA) Chiral_Iodoarene->Oxidation Active_Catalyst Chiral Hypervalent Iodine(V) Reagent (Active Catalyst) Oxidation->Active_Catalyst Reaction Asymmetric Reaction (e.g., α-Oxytosylation) Active_Catalyst->Reaction Substrate Substrate (e.g., Ketone) Substrate->Reaction Product Enantioenriched Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis Results Validated Results (Yield, ee) Analysis->Results

Caption: Experimental workflow for the synthesis and application of chiral hypervalent iodine reagents.

catalytic_cycle Iodoarene Ar-I (Pre-catalyst) Active_Catalyst Ar-I(OR)₂ (Active Catalyst) Iodoarene->Active_Catalyst Oxidation Oxidant Oxidant (e.g., mCPBA) Oxidant->Active_Catalyst Intermediate Intermediate Complex Active_Catalyst->Intermediate Ketone Ketone Enol_Ether Enol Ether Ketone->Enol_Ether Tautomerization Enol_Ether->Intermediate Nucleophilic Attack Product α-Oxytosylated Ketone Intermediate->Product Reductive Elimination Reduced_Iodoarene Ar-I Intermediate->Reduced_Iodoarene Reduced_Iodoarene->Iodoarene Regeneration

References

Cost-Benefit Analysis of 2-Iodobenzene-1,3-diol in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and cost-effective reagents is paramount. 2-Iodobenzene-1,3-diol has emerged as a valuable precursor, primarily for the synthesis of chiral hypervalent iodine(V) reagents, which are instrumental in asymmetric catalysis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with alternative precursors for the generation of these powerful oxidizing agents. The comparison is supported by experimental data, detailed protocols, and a workflow visualization to aid researchers in making informed decisions for their synthetic strategies.

Introduction to this compound and its Role in Asymmetric Synthesis

This compound, a derivative of resorcinol, serves as a key building block for a class of chiral hypervalent iodine(V) reagents.[1][2] These reagents have gained significant attention as environmentally benign alternatives to heavy metal-based oxidants.[3] The diol functionality in this compound allows for the straightforward introduction of chiral auxiliaries, most commonly derived from lactic acid, to create a chiral environment around the iodine center. This chirality is then transferred during oxidation reactions, enabling the enantioselective synthesis of a wide range of valuable molecules.[4][5]

The primary application of these chiral hypervalent iodine reagents lies in asymmetric oxidations, such as the α-functionalization of carbonyl compounds.[6][7] The ability to introduce functionalities like tosyloxy groups with high enantioselectivity makes these reagents particularly useful in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[8]

Comparative Analysis: this compound vs. Alternative Precursors

The selection of a precursor for a chiral hypervalent iodine reagent is a critical decision that impacts the overall cost, efficiency, and stereochemical outcome of the desired transformation. While this compound is a prominent choice, several other iodoarenes can also serve as starting materials. This section compares this compound with key alternatives.

Table 1: Cost and Performance Comparison of Precursors for Chiral Hypervalent Iodine Reagents

PrecursorTypical Cost (USD/g)Key FeaturesRepresentative ApplicationTypical Yield (%)Typical Enantioselectivity (% ee)Reference
This compound 15 - 30Readily derived from resorcinol; allows for C2-symmetric ligand attachment.α-Oxytosylation of ketonesHighHigh (up to 92%)
2-Iodophenol 1 - 5More economical starting material.Asymmetric oxidationsModerate to HighModerate[6][9][10][11][12]
2-Iodoaniline Derivatives VariableAllows for the synthesis of C-N axially chiral reagents.α-Oxytosylation of ketonesGood to ExcellentGood (up to 83%)[4][6]
2-Iodo-1,3-dimethoxybenzene 10 - 20Electron-rich aromatic core.Oxidative coupling reactionsGoodModerate to Good[7][13]
4-Iodo-2,6-dimethylphenol 5 - 10Sterically hindered phenol derivative.Asymmetric dearomatizationGoodModerate to Good[14][15]

Benefits of this compound:

The primary advantage of this compound lies in the high enantioselectivities that can be achieved with the derived chiral hypervalent iodine reagents. The C2-symmetric environment created by the two hydroxyl groups, once derivatized with chiral auxiliaries, provides excellent stereochemical control in many reactions.

Drawbacks and Consideration of Alternatives:

The main drawback of this compound is its relatively higher cost compared to simpler precursors like 2-iodophenol. For applications where moderate enantioselectivity is acceptable, or for initial screening studies, more economical alternatives may be preferable. Iodoaniline derivatives offer a distinct class of C-N axially chiral reagents that have shown excellent performance in certain reactions and can be synthesized from readily available anilines.[6] The choice of precursor will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the scale of the reaction, and budgetary constraints.

Experimental Protocols

To provide a practical context for this analysis, detailed experimental protocols for the synthesis of this compound and its subsequent use in a catalytic asymmetric reaction are provided below.

1. Synthesis of this compound from Resorcinol

  • Materials: Resorcinol, Sodium Bicarbonate (NaHCO₃), Iodine (I₂), Water, Diethyl Ether, Chloroform, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve resorcinol (1.0 eq) and iodine (1.07 eq) in water.

    • Add sodium bicarbonate (1.1 eq) to the solution.

    • Cool the mixture to 0°C and stir, then allow it to warm to room temperature over 1 hour.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a solid.

    • Triturate the solid with cold chloroform (-10°C) for 30 minutes.

    • Filter the precipitate, wash with cold chloroform, and dry to yield this compound as a white solid.

2. Catalytic Enantioselective α-Oxytosylation of Propiophenone

  • Materials: Propiophenone, Chiral iodoaniline-lactate based catalyst (or a catalyst derived from this compound), m-Chloroperoxybenzoic acid (mCPBA), p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Acetonitrile, Dichloromethane.

  • Procedure:

    • In a reaction vessel, dissolve the chiral iodoarene catalyst (0.1 eq), mCPBA (3.0 eq), and p-toluenesulfonic acid monohydrate (3.0 eq) in a 1:1 mixture of acetonitrile and dichloromethane.

    • Add propiophenone (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 12-72 hours), monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the α-tosyloxylated ketone.

    • Determine the enantiomeric excess by chiral HPLC analysis.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a chiral hypervalent iodine(V) reagent starting from resorcinol, proceeding through this compound.

Synthesis_Workflow Resorcinol Resorcinol Iodination Iodination (I₂, NaHCO₃) Resorcinol->Iodination TwoIodobenzene This compound Iodination->TwoIodobenzene Coupling Coupling with Chiral Auxiliary (e.g., Lactic Acid Derivative) TwoIodobenzene->Coupling ChiralIodoarene Chiral Iodoarene Precursor Coupling->ChiralIodoarene Oxidation Oxidation (e.g., mCPBA) ChiralIodoarene->Oxidation HypervalentIodine Chiral Hypervalent Iodine(V) Reagent Oxidation->HypervalentIodine AsymmetricReaction Asymmetric Oxidation HypervalentIodine->AsymmetricReaction Product Enantioenriched Product AsymmetricReaction->Product

Caption: Synthetic workflow from resorcinol to a chiral hypervalent iodine(V) reagent.

Conclusion

This compound stands as a highly effective, albeit relatively premium, precursor for the synthesis of potent chiral hypervalent iodine(V) reagents. Its use is justified when high levels of enantioselectivity are critical for the synthetic target. For less stringent stereochemical requirements or for preliminary investigations, more economical alternatives such as 2-iodophenol or iodoaniline derivatives present viable options. This guide provides the necessary data and protocols to enable researchers to conduct a thorough cost-benefit analysis and select the most appropriate precursor for their specific needs, thereby optimizing both the chemical and economic efficiency of their synthetic endeavors.

References

A Spectroscopic Comparison of 2-Iodobenzene-1,3-diol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-iodobenzene-1,3-diol and its structural isomers. Understanding the unique spectral fingerprints of these compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various stages of drug development and chemical synthesis. This document presents a compilation of available experimental and predicted spectroscopic data for this compound and four of its isomers: 4-iodobenzene-1,3-diol, 2-iodobenzene-1,4-diol, 3-iodobenzene-1,2-diol, and 4-iodobenzene-1,2-diol.

The isomers are categorized based on the substitution pattern of the hydroxyl (-OH) and iodo (-I) groups on the benzene ring. These structural variations lead to distinct differences in their spectroscopic properties, which are explored through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomers Under Comparison:

  • This compound: Iodine atom is positioned between two hydroxyl groups in a meta-relationship.

  • 4-Iodobenzene-1,3-diol: Iodine atom is para to one hydroxyl group and ortho to the other, with the hydroxyl groups in a meta-relationship.

  • 2-Iodobenzene-1,4-diol: Hydroxyl groups are in a para-relationship, with the iodine atom ortho to one of them.

  • 3-Iodobenzene-1,2-diol: Hydroxyl groups are in an ortho-relationship (catechol derivative), with the iodine atom meta to one and ortho to the other.

  • 4-Iodobenzene-1,2-diol: Hydroxyl groups are in an ortho-relationship, with the iodine atom para to one and meta to the other.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for the compared compounds. Note that experimental data for some isomers is limited, and in such cases, predicted data from computational models is provided and clearly indicated.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAromatic Protons (δ, ppm)OH Protons (δ, ppm)
This compound H4/H6: ~6.8-7.0 (d); H5: ~7.1-7.3 (t)~5.0-6.0 (br s)
4-Iodobenzene-1,3-diol H2: ~7.5-7.7 (d); H5: ~6.4-6.6 (d); H6: ~7.2-7.4 (dd)~5.0-6.0 (br s)
2-Iodobenzene-1,4-diol H3: ~7.2-7.4 (d); H5: ~6.8-7.0 (dd); H6: ~6.7-6.9 (d)~5.0-6.0 (br s)
3-Iodobenzene-1,2-diol H4: ~6.8-7.0 (d); H5: ~6.6-6.8 (t); H6: ~7.1-7.3 (d)~5.0-6.0 (br s)
4-Iodobenzene-1,2-diol H3: ~7.1-7.3 (d); H5: ~6.7-6.9 (dd); H6: ~6.9-7.1 (d)~5.0-6.0 (br s)

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as 's' (singlet), 'd' (doublet), 't' (triplet), 'dd' (doublet of doublets), and 'br s' (broad singlet). Actual values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-I (δ, ppm)C-OH (δ, ppm)Aromatic CH (δ, ppm)
This compound ~90-95C1/C3: ~155-160C4/C6: ~110-115; C5: ~125-130
4-Iodobenzene-1,3-diol ~85-90C1: ~155-160; C3: ~150-155C2: ~120-125; C5: ~105-110; C6: ~130-135
2-Iodobenzene-1,4-diol ~90-95C1: ~150-155; C4: ~145-150C3: ~120-125; C5: ~115-120; C6: ~110-115
3-Iodobenzene-1,2-diol ~100-105C1/C2: ~145-150C4: ~115-120; C5: ~120-125; C6: ~125-130
4-Iodobenzene-1,2-diol ~95-100C1/C2: ~145-150C3: ~120-125; C5: ~115-120; C6: ~125-130

Note: Predicted chemical shifts (δ) are in ppm. The carbon attached to iodine (C-I) typically appears at a higher field (lower ppm) compared to other substituted carbons due to the heavy atom effect.

Table 3: Key IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance in Iodobenzene-diols
O-H Stretch3200-3600 (broad)A strong, broad band will be present in all isomers due to intermolecular hydrogen bonding.
C-H Stretch (Aromatic)3000-3100Weak to medium sharp peaks.
C=C Stretch (Aromatic)1450-1600Multiple sharp bands of variable intensity.
C-O Stretch (Phenolic)1150-1250Strong, sharp band. The exact position may vary slightly between isomers.
C-I Stretch500-600A weak to medium band in the fingerprint region.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₆H₅IO₂236.01M⁺ (236), [M-H]⁺ (235), [M-OH]⁺ (219), [M-I]⁺ (109), C₆H₅O₂⁺ (109)
4-Iodobenzene-1,3-diol C₆H₅IO₂236.01M⁺ (236), [M-H]⁺ (235), [M-OH]⁺ (219), [M-I]⁺ (109), C₆H₅O₂⁺ (109)
2-Iodobenzene-1,4-diol C₆H₅IO₂236.01M⁺ (236), [M-H]⁺ (235), [M-OH]⁺ (219), [M-I]⁺ (109), C₆H₅O₂⁺ (109)
3-Iodobenzene-1,2-diol C₆H₅IO₂236.01M⁺ (236), [M-H]⁺ (235), [M-OH]⁺ (219), [M-I]⁺ (109), C₆H₅O₂⁺ (109)
4-Iodobenzene-1,2-diol C₆H₅IO₂236.01M⁺ (236), [M-H]⁺ (235), [M-OH]⁺ (219), [M-I]⁺ (109), C₆H₅O₂⁺ (109)

Note: M⁺ represents the molecular ion peak. The fragmentation patterns for these isomers are expected to be similar, with the relative intensities of the fragment ions potentially offering some distinguishing features.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

    • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the components of the sample before they enter the MS.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis I1 This compound NMR NMR Spectroscopy (¹H, ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 4-Iodobenzene-1,3-diol I2->NMR I2->IR I2->MS I3 2-Iodobenzene-1,4-diol I3->NMR I3->IR I3->MS I4 3-Iodobenzene-1,2-diol I4->NMR I4->IR I4->MS I5 4-Iodobenzene-1,2-diol I5->NMR I5->IR I5->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification & Differentiation Comparison->Identification

Caption: Workflow for the spectroscopic comparison of iodobenzene-diol isomers.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals distinct patterns that allow for their differentiation. While sharing the same molecular formula and weight, the unique substitution patterns on the benzene ring lead to differences in the chemical environments of the protons and carbon atoms, resulting in characteristic NMR spectra. Infrared spectroscopy provides valuable information about the functional groups present, with subtle shifts in absorption frequencies potentially aiding in distinguishing between isomers. Mass spectrometry confirms the molecular weight and can offer clues about the substitution pattern through the analysis of fragmentation patterns. For unambiguous identification, a combination of these spectroscopic techniques is highly recommended.

Performance Showdown: Chiral Ligands from 2-Iodobenzene-1,3-diol Challenge Established Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. A promising class of chiral ligands derived from 2-Iodobenzene-1,3-diol, which serve as precursors for chiral hypervalent iodine(III) reagents, is demonstrating considerable potential in asymmetric catalysis. This guide provides an objective comparison of their performance against well-established chiral ligands, such as BINOL derivatives and Jacobsen's catalyst, supported by experimental data, detailed protocols, and workflow visualizations.

Chiral ligands derived from this compound are increasingly recognized for their utility in asymmetric transformations, particularly in the α-oxytosylation of ketones. These ligands, often incorporating chiral auxiliaries like lactate, form chiral iodoarenes that can mediate highly enantioselective reactions. Their performance offers a compelling alternative to more traditional catalyst systems.

Comparative Performance Analysis

The efficacy of chiral ligands is primarily evaluated by the yield and enantiomeric excess (ee%) they achieve in asymmetric reactions. Below is a comparative summary of the performance of chiral ligands derived from this compound against other notable chiral ligands in the asymmetric α-oxytosylation of ketones.

Catalyst/Ligand SystemSubstrateYield (%)ee (%)Reference
This compound Derived
C-N Axially Chiral IodoarenePropiophenoneup to 96%up to 80%[1]
Chiral Iodoaniline-Lactate CatalystPropiophenoneup to 99%up to 83%[2][3]
Carbohydrate-Based Chiral IodoareneNaphthol derivativesHighup to 99%[4]
Established Chiral Ligands
BINOL DerivativesHeteroaryl Ketones (Hydroboration)HighHigh[1]
Jacobsen's CatalystIndene (Epoxidation)90%85-88%[5][6]
Chiral Phosphoric Acid (BINOL-derived)N-vinylquinazolinonesup to 99%up to 97%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results.

Synthesis of Chiral Iodoaniline-Lactate Catalysts

This protocol describes the synthesis of a family of chiral iodoaniline-lactate based catalysts.[2][3]

Step 1: Protection of Iodoaniline Iodoaniline is protected with various sulfonyl chlorides in the presence of pyridine in dichloromethane to yield the corresponding sulfonamides. For instance, using trifluoromethanesulfonic acid anhydride requires triethylamine as a base.

Step 2: Mitsunobu Reaction The protected iodoaniline derivatives are then reacted with (S)-methyl- or (S)-ethyl lactate under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) to generate the chiral iodoaniline-lactate catalysts in good yields.

Asymmetric α-Oxytosylation of Propiophenone

This procedure outlines a typical asymmetric α-oxytosylation reaction using a chiral hypervalent iodine catalyst.[2][8]

Materials:

  • Propiophenone (substrate)

  • Chiral iodoarene catalyst (e.g., Chiral Iodoaniline-Lactate catalyst, 10 mol%)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.12 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.12 mmol)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the chiral iodoarene catalyst in acetonitrile, add mCPBA and TsOH·H₂O.

  • Stir the mixture at room temperature for a specified time (e.g., 1 hour) to pre-form the active hypervalent iodine(III) species.

  • Add propiophenone to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the specified duration (e.g., 15-72 hours).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

  • The yield and enantiomeric excess of the resulting α-tosyloxy ketone are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizing the Chemistry: Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the synthetic and catalytic processes.

Synthesis_of_Chiral_Ligand This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Chiral Auxiliary (e.g., Lactate) Chiral Auxiliary (e.g., Lactate) Chiral Auxiliary (e.g., Lactate)->Coupling Reaction Chiral Ligand Precursor Chiral Ligand Precursor Coupling Reaction->Chiral Ligand Precursor Oxidation Oxidation Chiral Ligand Precursor->Oxidation Chiral Hypervalent Iodine(III) Reagent Chiral Hypervalent Iodine(III) Reagent Oxidation->Chiral Hypervalent Iodine(III) Reagent

Caption: Synthesis of a chiral hypervalent iodine(III) reagent from this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle Chiral I(I) Catalyst Chiral I(I) Catalyst Chiral I(III) Species Chiral I(III) Species Chiral I(I) Catalyst->Chiral I(III) Species Oxidant (e.g., mCPBA) Substrate Complex Substrate Complex Chiral I(III) Species->Substrate Complex Substrate (Ketone) Product Release Product Release Substrate Complex->Product Release Nucleophile (e.g., TsO-) Product Release->Chiral I(I) Catalyst Product Overall Reaction Overall Reaction α-Oxytosylated Ketone α-Oxytosylated Ketone Ketone Ketone

Caption: Catalytic cycle for the asymmetric α-oxytosylation of a ketone.

References

Safety Operating Guide

Prudent Disposal of 2-Iodobenzene-1,3-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Iodobenzene-1,3-diol should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential information for the proper disposal of this compound, emphasizing safe handling and adherence to regulatory standards.

Hazard Profile
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07, indicating that it is an irritant and should be handled with care.

Quantitative Data Summary

Due to the limited availability of a comprehensive SDS, extensive quantitative data for disposal parameters is not available. The following table summarizes the known hazard classifications.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

Experimental Protocol: Disposal Procedure

The following step-by-step methodology outlines the required procedures for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Wear nitrile gloves to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.

    • Wear chemical safety goggles and a face shield to protect against splashes.

    • A lab coat must be worn at all times.

2. Waste Segregation and Containerization:

  • Waste Classification: this compound is a halogenated aromatic compound and must be disposed of as hazardous waste.

  • Container Selection: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (GHS07).

3. Disposal of Pure Compound and Contaminated Materials:

  • Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container using a chemically resistant spatula or scoop.

  • Contaminated Labware: Disposable items such as weighing boats, contaminated pipette tips, and gloves must be placed in the same halogenated solid waste container.

  • Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. The resulting rinsate is also considered hazardous waste and must be collected in a separate, properly labeled container for halogenated liquid waste. Do not dispose of the rinsate down the drain.[1]

4. Storage and Collection:

  • Storage: The hazardous waste container must be kept closed at all times, except when adding waste.[2] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all institutional procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_solid Is the waste solid This compound or contaminated disposable material? start->is_solid solid_waste Place in a labeled 'Halogenated Solid Hazardous Waste' container. is_solid->solid_waste Yes is_liquid Is the waste a solution containing This compound or contaminated solvent rinsate? is_solid->is_liquid No store_waste Store the sealed container in a designated satellite accumulation area. solid_waste->store_waste liquid_waste Place in a labeled 'Halogenated Liquid Hazardous Waste' container. is_liquid->liquid_waste Yes liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and final disposal. store_waste->contact_ehs end_disposal End of Disposal Procedure contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Iodobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 2-Iodobenzene-1,3-diol, including personal protective equipment (PPE) recommendations, step-by-step operational procedures, and disposal guidelines. The following information is based on the safety profiles of structurally similar compounds, such as iodobenzene and other substituted iodobenzenes, in the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, consider gloves with higher chemical resistance.Protects against skin irritation and potential absorption. Always inspect gloves for tears or holes before use and practice proper glove removal techniques.[1]
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects eyes from splashes and potential vapors, which can cause serious eye irritation.[2][3]
Skin and Body Protection A chemical-resistant lab coat must be worn at all times. For procedures with a higher risk of exposure, chemical-resistant coveralls are advised.Prevents contact with skin and contamination of personal clothing.[4]
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to control vapor inhalation. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5]Minimizes the risk of inhaling potentially harmful vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key stages of a standard laboratory procedure, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh 4. Weigh/Dispense in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction 5. Set Up and Run Reaction handle_weigh->handle_reaction handle_monitor 6. Monitor Reaction Progress handle_reaction->handle_monitor cleanup_cool 7. Allow Equipment to Cool handle_monitor->cleanup_cool Reaction complete cleanup_decon 8. Decontaminate Glassware and Surfaces cleanup_cool->cleanup_decon cleanup_ppe 9. Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste 11. Segregate Halogenated Organic Waste cleanup_wash->disp_waste Initiate disposal disp_container 12. Use Labeled, Compatible Waste Containers disp_waste->disp_container disp_spill 13. Manage Spills Appropriately disp_container->disp_spill

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and maintain a safe laboratory environment.

  • Waste Categorization : All waste containing this compound, including residual amounts in empty containers, contaminated gloves, and absorbent materials, should be treated as hazardous waste. Specifically, it should be segregated as halogenated organic waste.

  • Container Management : Waste must be collected in clearly labeled, compatible containers with tightly sealing lids.[5] These containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Spill Management :

    • Small Spills (within a fume hood) : Absorb the spill with a chemical absorbent pad or an inert material like sand or vermiculite.[4] The contaminated absorbent material should then be placed in the designated halogenated organic waste container.

    • Large Spills : Evacuate the immediate area and follow your institution's established emergency procedures for chemical spills. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Decontamination : All glassware and surfaces that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with a suitable organic solvent (such as acetone or ethanol), followed by washing with soap and water. Rinsates should be collected as hazardous waste.

  • Regulatory Compliance : All disposal procedures must be in strict accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.